molecular formula C10H12N2O B1519457 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one CAS No. 1105068-64-1

3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B1519457
CAS No.: 1105068-64-1
M. Wt: 176.21 g/mol
InChI Key: PNRCXKLDZREYFW-UHFFFAOYSA-N
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Description

3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-1-ethyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-12-8-6-4-3-5-7(8)9(11)10(12)13/h3-6,9H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRCXKLDZREYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular structure and pharmacophore analysis of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Ligand Design

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, the oxindole (1,3-dihydro-2H-indol-2-one) core is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. The specific derivative 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one represents a high-value chemical vector. It combines the rigid, planar topology of the oxindole ring with two critical derivatization handles: the C3-amino group (a primary amine for library expansion) and the N1-ethyl group (a hydrophobic modulator).

This guide analyzes this molecule not merely as a static structure, but as a dynamic template for designing inhibitors against kinases (e.g., VEGFR, PDGFR), GPCRs, and viral proteases.

Molecular Geometry & Stereochemical Analysis
2.1 The Critical C3 Chiral Center

The C3 position of the oxindole ring is the structural pivot point. In 3-amino-1-ethyl-oxindole, this carbon is


 hybridized and chiral.
  • Conformational Pucker: Unlike the planar benzene ring fused to it, the lactam ring exhibits a slight envelope pucker, influenced by the C3 substituents.

  • Enantiomeric Importance: The (S)- and (R)-enantiomers often display drastically different binding affinities. For instance, in spiro-oxindole p53-MDM2 inhibitors, stereochemistry at C3 dictates the vector of the hydrophobic groups into the p53 binding pocket.

  • Stability Warning: As a primary amine at a benzylic-like position adjacent to a carbonyl, the C3 proton is acidic (

    
    ). Under basic conditions, this proton can be removed, leading to enolization and subsequent racemization. Experimental handling requires buffering to neutral pH to maintain chiral integrity.
    
2.2 The N1-Ethyl "Anchor"

The N1-ethyl group serves a dual purpose:

  • Lipophilicity Modulation: It caps the lactam nitrogen, removing a hydrogen bond donor (HBD). This lowers the Polar Surface Area (PSA), improving membrane permeability compared to the N-unsubstituted parent.

  • Steric Occlusion: It prevents the scaffold from binding in pockets where a specific H-bond to the backbone requires an NH donor, effectively "tuning out" off-target promiscuity.

Pharmacophore Analysis

The molecule presents a distinct pharmacophoric signature comprising four interaction zones.

ZoneFeature TypeChemical MoietyFunction in Ligand Binding
A H-Bond Acceptor C2-Carbonyl OxygenInteracts with backbone NH residues (e.g., Hinge region in kinases).
B H-Bond Donor / Cation C3-Primary AmineKey vector for growing the molecule; forms salt bridges with Asp/Glu residues.
C Hydrophobic / Pi-Stack Benzene Ring (C4-C7)Engages in

T-shaped or parallel stacking with aromatic residues (Phe, Tyr, Trp).
D Hydrophobic Fill N1-Ethyl GroupOccupies small hydrophobic sub-pockets; modulates solubility.
Visualization: Pharmacophore Map

The following diagram maps these interaction vectors relative to the core structure.

PharmacophoreMap cluster_receptor Receptor Binding Pocket Core Oxindole Core (Rigid Scaffold) C2_O C2-Carbonyl (H-Bond Acceptor) Core->C2_O Position 2 C3_NH2 C3-Amine (H-Bond Donor/Cation) Core->C3_NH2 Position 3 (Chiral Center) Aromatic Benzene Ring (Pi-Stacking) Core->Aromatic Fused Ring N1_Ethyl N1-Ethyl (Hydrophobic) Core->N1_Ethyl Position 1 Backbone_NH Backbone NH (e.g., Hinge) C2_O->Backbone_NH H-Bond Asp_Glu Asp/Glu Residue (Salt Bridge) C3_NH2->Asp_Glu Ionic/H-Bond Phe_Tyr Phe/Tyr Residue (Pi-Interaction) Aromatic->Phe_Tyr Pi-Stack Hydro_Pocket Hydrophobic Pocket N1_Ethyl->Hydro_Pocket Van der Waals

Figure 1: Pharmacophoric interaction map of 3-amino-1-ethyl-oxindole within a hypothetical binding pocket.

Experimental Protocol: Chiral Resolution & Handling

A major challenge with 3-amino-oxindoles is obtaining enantiomerically pure material, as direct synthesis often yields racemates. The following protocol outlines a Self-Validating System for chiral resolution using HPLC, a standard in high-throughput medicinal chemistry.

Objective

Isolate (R)- and (S)-3-amino-1-ethyl-oxindole with >98% enantiomeric excess (ee).

Methodology: Chiral Stationary Phase (CSP) HPLC

Step 1: Sample Preparation

  • Solvent: Dissolve 5 mg of racemic amine in 1 mL of Ethanol/Heptane (50:50).

  • Filtration: Pass through a 0.22 µm PTFE filter to protect the column.

  • Derivatization Check: Crucial Insight: Primary amines can streak on CSP columns. If peak shape is poor, perform rapid derivatization with Boc-anhydride (

    
    ) to create the N-Boc carbamate, which resolves significantly better.
    

Step 2: Column Screening (The "Golden Quartet") Screen the sample against the four major polysaccharide columns using an isocratic flow (1.0 mL/min) of Heptane:IPA (90:10) + 0.1% Diethylamine (DEA). The DEA is critical to suppress ionization of the primary amine.

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Chiralpak IA (Immobilized Amylose)

  • Chiralpak IC (Immobilized Cellulose)

Step 3: Optimization & Collection

  • Selectivity Factor (

    
    ):  Choose the column yielding 
    
    
    
    .
  • Loading: Scale up to semi-prep column (20 mm I.D.). Inject 50-100 mg per run.

  • Post-Run Analysis: Evaporate fractions immediately at

    
     to prevent thermal racemization. Re-analyze fractions to confirm ee > 98%.
    
Workflow Diagram

ResolutionWorkflow Start Racemic 3-Amino-1-ethyl-oxindole Deriv Decision: Direct or Derivatize? (Check basicity/streaking) Start->Deriv Direct Direct Injection Add 0.1% DEA modifier Deriv->Direct Low tailing Boc Boc-Protection (Synthesis of N-Boc derivative) Deriv->Boc High tailing Screen CSP Screening (AD-H, OD-H, IA, IC) Direct->Screen Boc->Screen Select Select Best Column (Alpha > 1.2) Screen->Select Prep Semi-Prep Separation Select->Prep Deprotect Boc-Deprotection (TFA/DCM) *If used* Prep->Deprotect If Boc used Final Pure Enantiomers (>98% ee) Prep->Final If Direct Deprotect->Final

Figure 2: Decision tree for the chiral resolution of 3-amino-oxindole derivatives.

Application in Drug Design (SAR)

The 3-amino-1-ethyl-oxindole scaffold is a versatile starting point for "Fragment-Based Drug Discovery" (FBDD).

5.1 Kinase Inhibition (Type I/II Inhibitors)

Oxindoles are classic ATP-competitive inhibitors.

  • Mechanism: The lactam C=O and NH (if unsubstituted) mimic the adenine ring of ATP. However, with the N-ethyl substitution, the H-bond donor capability at position 1 is lost.

  • Strategy: This specific scaffold is best used when targeting kinases that have a hydrophobic pocket near the hinge region that can accommodate the ethyl group (e.g., VEGFR2). The C3-amine is then derivatized with an aromatic aldehyde (forming a Schiff base or reduced amine) to extend into the "gatekeeper" region.

  • Reference: This mimics the core logic of drugs like Sunitinib (Sutent) and Nintedanib (Ofev), which utilize the oxindole core, though they often possess a C3-methine bridge rather than a simple amine [1, 2].

5.2 GPCR Antagonists
  • Target: Vasopressin or Gastrin/CCK-B receptors.

  • Strategy: The C3-amine is acylated with bulky hydrophobic groups (e.g., substituted benzoyl chlorides). The rigid oxindole core orients these hydrophobic wings to achieve high selectivity. The N-ethyl group improves blood-brain barrier (BBB) penetration for CNS targets by masking polarity.

References
  • Roth, G. J., et al. (2015). "Nintedanib: From Discovery to the Clinic." Journal of Medicinal Chemistry, 58(3), 1053–1063. Link

  • Sun, L., et al. (2003). "Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and specific antitumor agents." Journal of Medicinal Chemistry, 46(7), 1116-1119. Link

  • Yu, B., et al. (2021). "Enantioselective Synthesis of 3-Substituted 3-Amino-2-oxindoles by Amination with Anilines." Chemistry – A European Journal, 27(36), 9272-9275. Link

  • Kaur, M., et al. (2016). "Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update." Beilstein Journal of Organic Chemistry, 12, 1138–1169. Link

  • Singh, A., et al. (2012).[1] "Synthesis of oxindolyl pyrazolines and 3-amino oxindole building blocks via a nitrile imine [3 + 2] cycloaddition strategy." Organic Letters, 14(20), 5266-5269.[1] Link

Sources

Navigating the Pharmacophore: Therapeutic Potential of 3-Amino-1-Ethyl-1,3-Dihydro-2H-Indol-2-One Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxindole scaffold (1,3-dihydro-2H-indol-2-one) represents a "privileged structure" in medicinal chemistry, capable of binding to multiple disparate biological targets with high affinity. Within this class, 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one and its derivatives have emerged as critical pharmacophores, particularly in the development of ATP-competitive kinase inhibitors for oncology.

This technical guide dissects the structure-activity relationships (SAR), synthetic pathways, and biological evaluation protocols for this specific subclass. By leveraging the 1-ethyl substitution for enhanced bioavailability and the 3-amino moiety as a versatile hydrogen-bonding handle, researchers can generate libraries of potent therapeutic agents targeting VEGFR, PDGFR, and CDK pathways.

Part 1: The Pharmacophore & SAR Analysis

The therapeutic efficacy of 3-amino-1-ethyl-oxindole derivatives hinges on precise chemical modifications that balance potency with physicochemical properties.

Structural Deconstruction
  • The Core (Oxindole): A bicyclic amide that mimics the purine ring of ATP, allowing it to anchor into the hinge region of kinase active sites.

  • The 1-Ethyl Group (N-Alkylation): Unlike the unsubstituted nitrogen, the

    
    -ethyl group increases lipophilicity (
    
    
    
    ), improving passive membrane permeability and blood-brain barrier (BBB) penetration without sterically hindering the binding pocket.
  • The 3-Amino Handle: This is the critical vector for derivatization. The C3 position is highly reactive; derivatives here (Schiff bases, amides, ureas) project substituents into the solvent-accessible regions or the hydrophobic back-pocket of the enzyme, determining selectivity.

SAR Visualization

The following diagram illustrates the functional logic of the molecule.

SAR_Analysis Core Oxindole Core (Scaffold) N1 N1 Position (Ethyl Group) Core->N1 Substitution C3 C3 Position (Amino/Imino) Core->C3 Functionalization Effect_N1 Increases Lipophilicity Improves Bioavailability N1->Effect_N1 Effect_C3 H-Bond Donor/Acceptor Determines Target Selectivity (Kinase Hinge Binding) C3->Effect_C3

Caption: Structure-Activity Relationship (SAR) of the 3-amino-1-ethyl-oxindole scaffold.

Part 2: Therapeutic Applications[1][2][3]

Oncology: Tyrosine Kinase Inhibition (TKI)

The primary application of these derivatives is in cancer therapy. The 3-substituted oxindole motif is the structural basis of FDA-approved drugs like Sunitinib and Nintedanib .

  • Mechanism: ATP-competitive inhibition.[1][2] The oxindole carbonyl (C2=O) and the NH (or N-ethyl) typically form hydrogen bonds with the hinge region residues (e.g., Glu81 and Leu83 in CDK2).

  • Targets:

    • VEGFR-2: Anti-angiogenesis.

    • CDK2/Cyclin E: Cell cycle arrest.

    • FGFR: Fibroblast growth factor receptor inhibition.

Secondary Applications
  • CNS Disorders: The N-ethyl group facilitates BBB crossing. Hydrazone derivatives at the C3 position have shown anticonvulsant activity by modulating voltage-gated sodium channels.

  • Antimicrobial: Schiff bases derived from 3-amino-1-ethyl-oxindole exhibit bacteriostatic activity against Gram-positive strains (S. aureus) by inhibiting DNA gyrase.

Part 3: Chemical Synthesis Protocols

The synthesis of 3-amino-1-ethyl-oxindole derivatives typically proceeds via the Isatin Route . The free primary amine at C3 is often unstable (prone to oxidation/dimerization); therefore, it is usually generated in situ or synthesized as a stable intermediate (e.g., oxime or hydrazone) before final derivatization.

Synthesis Workflow Diagram

Synthesis_Flow Isatin Isatin (Start) (1H-indole-2,3-dione) Step1 Step 1: N-Alkylation (Et-I, K2CO3, DMF) Isatin->Step1 Inter1 1-Ethyl-isatin Step1->Inter1 Step2 Step 2: C3 Functionalization Inter1->Step2 RouteA Route A: Condensation (Amines/Hydrazines) Step2->RouteA RouteB Route B: Reductive Amination (NH4OAc, NaBH3CN) Step2->RouteB ProductA Schiff Bases / Imines (Kinase Inhibitors) RouteA->ProductA ProductB 3-Amino-1-ethyl-oxindole (Reduced Amine) RouteB->ProductB

Caption: Divergent synthetic pathways from Isatin to bioactive 3-substituted derivatives.

Detailed Protocol: Synthesis of 1-Ethyl-3-(arylimino)indolin-2-one

This protocol describes the synthesis of a Schiff base derivative, the most common bioactive form.

Reagents:

  • Isatin (1H-indole-2,3-dione)[3]

  • Ethyl Iodide (EtI)

  • Potassium Carbonate (K2CO3)

  • Substituted Aniline (Ar-NH2)

  • Glacial Acetic Acid

Step 1: N-Ethylation of Isatin

  • Dissolve Isatin (10 mmol) in anhydrous DMF (15 mL).

  • Add K2CO3 (15 mmol) and stir at room temperature for 30 min.

  • Add Ethyl Iodide (12 mmol) dropwise.

  • Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[4]

  • Pour into ice water. Filter the orange/red precipitate (1-ethyl-isatin). Recrystallize from ethanol.

Step 2: Schiff Base Formation (3-Imino Derivative)

  • Dissolve 1-ethyl-isatin (5 mmol) in Ethanol (20 mL).

  • Add the appropriate aromatic amine (5 mmol).

  • Add catalytic glacial acetic acid (2-3 drops).

  • Reflux for 3-6 hours. The color typically deepens (yellow to dark red/brown).

  • Cool to RT. Filter the solid product. Wash with cold ethanol.

Part 4: Biological Evaluation Protocols

To validate the therapeutic potential, the following self-validating assays are required.

In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine IC50 against VEGFR-2 or CDK2.

  • Preparation: Prepare 10 mM stock of the derivative in DMSO. Dilute to test concentrations (e.g., 0.1 nM to 10 µM).

  • Reaction Mix: Combine Kinase (recombinant human VEGFR-2), Peptide Substrate (biotinylated), ATP (at Km), and Test Compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add stop solution containing EDTA and detection reagents (Eu-labeled anti-phosphotyrosine antibody + APC-labeled streptavidin).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Cell Viability Assay (MTT)

Objective: Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa).

ParameterSpecification
Seeding Density

cells/well (96-well plate)
Incubation Time 24 hours (attachment) + 48 hours (treatment)
Reagent MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Solubilization DMSO
Readout Absorbance at 570 nm

Self-Validation Step: Always include a positive control (e.g., Sunitinib) and a solvent control (0.1% DMSO). If DMSO control viability < 90%, the assay is invalid.

Part 5: Future Directions & Optimization

While the 3-amino-1-ethyl-oxindole core is potent, future optimization should focus on:

  • C5/C6 Substitution: Adding electron-withdrawing groups (F, Cl) at C5 often enhances metabolic stability and kinase affinity.

  • Hybridization: Linking the 3-amino group to other pharmacophores (e.g., coumarins, quinolines) to create dual-action inhibitors.

References

  • Zhou, Y., et al. (2020). Structural optimization of oxindole-based kinase inhibitors for cancer therapy. Journal of Medicinal Chemistry.[1]

  • Nataraajan, K., et al. (2015). Synthesis and SAR of 3-substituted indolin-2-ones as potent inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters.

  • Silva, B.N., et al. (2021). The oxindole scaffold in medicinal chemistry: A review of its therapeutic potential. European Journal of Medicinal Chemistry.[5]

  • FDA Drug Database. (2024). Sunitinib Malate (Sutent) Pharmacology and Prescribing Information.

  • BenchChem. (2025).[6] Therapeutic Promise of 3-Aminoindoles: A Comparative Analysis.

Sources

Navigating Kinase Chemical Space: The Strategic Role of 3-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one (CAS: 1105068-64-1) in kinase inhibitor discovery. This document is structured for medicinal chemists and pharmacologists, focusing on scaffold utility, synthetic pathways, and structure-activity relationship (SAR) mechanics.[1]

Executive Summary: Beyond the "Flat" Inhibitor

In the realm of kinase inhibitor discovery, the oxindole (indolin-2-one) scaffold has historically been dominated by 3-alkylidene oxindoles (e.g., Sunitinib, Nintedanib). These molecules rely on a planar, sp2-hybridized geometry at the C3 position to intercalate into the ATP-binding pocket. However, the pressure to improve physicochemical properties (solubility, metabolic stability) and explore novel chemical space has shifted focus toward sp3-rich scaffolds.

3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one represents a critical evolution in this lineage. Unlike its alkylidene cousins, this scaffold possesses a chiral, sp3-hybridized C3 center bearing a primary amine. This structural feature allows for:

  • Vectorial Diversity: The ability to project substituents into the solvent front or back-pocket regions in non-planar orientations.

  • Modular Synthesis: The C3-amine serves as a versatile handle for amide coupling, urea formation, or reductive amination, enabling rapid library generation.

  • Hydrophobic Tuning: The N1-ethyl group provides a specific hydrophobic anchor, often targeting the solvent-exposed region or the gatekeeper vicinity, distinct from the N-unsubstituted or N-aryl variants.

Chemical Identity & Structural Logic

The Core Scaffold

The compound is an oxindole derivative defined by two critical substitution points on the indole core:[2]

  • Position 1 (N1): Ethylated. This blocks the canonical hydrogen bond donor capability of the indole nitrogen, forcing a binding mode that relies on the C2-carbonyl (acceptor) and the C3-substituent (donor/acceptor). It also increases lipophilicity (

    
    ) and membrane permeability.
    
  • Position 3 (C3): Aminated. This introduces a chiral center (enabling stereoselective binding) and a reactive nucleophile for fragment elaboration.

FeatureFunction in Drug Design
Oxindole Core Mimics the purine ring of ATP; binds to the hinge region.
C2 Carbonyl Hydrogen bond acceptor (interaction with backbone NH of hinge residues).
N1-Ethyl Hydrophobic interaction; improves solubility; prevents N-glucuronidation.
C3-Amino (sp3) "Exit vector" for side chains; increases Fsp3 (fraction of sp3 carbons), correlating with better clinical success.
Synthetic Pathway

The synthesis of this scaffold typically proceeds from 1-ethylisatin. The critical step is the conversion of the C3-ketone to a C3-amine without over-reduction or dimerization.

Synthesis_Pathway Isatin 1-Ethylisatin (Starting Material) Oxime Isatin-3-oxime (Intermediate) Isatin->Oxime NH2OH·HCl NaOAc, EtOH, Reflux Scaffold 3-Amino-1-ethyl-oxindole (Target Scaffold) Oxime->Scaffold H2, Pd/C or Zn/HCl Library 3-Amido/Ureido Library (Kinase Inhibitors) Scaffold->Library R-COCl or R-NCO Base

Figure 1: Synthetic route from 1-ethylisatin to the 3-amino scaffold and subsequent library generation.

Mechanistic Role in Kinase Inhibition[2]

Binding Mode Hypothesis

Unlike Sunitinib, where the oxindole N-H acts as a donor to the hinge region (e.g., Glu81 in CDK2), the N1-ethyl group in this scaffold precludes this interaction. Consequently, the binding mode shifts:

  • Hinge Acceptor: The C2-carbonyl accepts a hydrogen bond from the backbone NH of a hinge residue (e.g., Leu83 in CDK2, Cys919 in VEGFR2).

  • Hinge Donor: The C3-amino group (or its amide derivative) acts as the hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2).

  • Hydrophobic Pocket: The N1-ethyl group sits in the hydrophobic pocket usually occupied by the ribose or points towards the solvent, depending on the specific kinase topology.

Target Specificity

This scaffold is particularly relevant for:

  • CDKs (Cyclin-Dependent Kinases): The oxindole core is a privileged scaffold for CDK2/CDK4 inhibition. The 3-amino derivatives allow for probing the ribose binding pocket.

  • Pim Kinases: Pim-1 and Pim-2 are constitutively active kinases where the ATP pocket accommodates bulky scaffolds.

  • VEGFR/PDGFR: While 3-alkylidene oxindoles are classic here, 3-amino-urea derivatives target the inactive (DFG-out) conformation by extending into the allosteric pocket.

Binding_Mode Hinge_NH Hinge Backbone NH (H-Bond Donor) C2_Carbonyl Inhibitor C2=O Hinge_NH->C2_Carbonyl H-Bond Hinge_CO Hinge Backbone CO (H-Bond Acceptor) Hydro_Pocket Hydrophobic Pocket (Gatekeeper Vicinity) C3_Amide Inhibitor C3-NH-R C3_Amide->Hinge_CO H-Bond N1_Ethyl Inhibitor N1-Ethyl N1_Ethyl->Hydro_Pocket Van der Waals

Figure 2: Predicted binding interaction of a 3-amino-1-ethyl-oxindole derivative within the ATP-binding pocket.

Experimental Protocols

Protocol: Synthesis of 3-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one

Note: This protocol assumes starting from commercially available 1-ethylisatin.

Reagents: 1-Ethylisatin, Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Palladium on Carbon (10%), Hydrogen gas (balloon).

Step 1: Oxime Formation

  • Dissolve 1-ethylisatin (1.0 eq) in Ethanol (10 mL/mmol).

  • Add Hydroxylamine hydrochloride (1.5 eq) and Sodium acetate (1.5 eq).

  • Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane/EtOAc 1:1).

  • Cool to RT. Pour into ice water. Filter the precipitate (Isatin-3-oxime) and dry under vacuum.

Step 2: Reduction to Amine

  • Dissolve the oxime (1.0 eq) in Methanol or Ethanol.

  • Add 10% Pd/C (10% w/w).

  • Stir under H2 atmosphere (balloon pressure) at RT for 12–24 hours. Alternative: Use Zn dust in Acetic Acid for chemoselective reduction if halogens are present.

  • Filter through Celite to remove catalyst.

  • Concentrate filtrate. Treat with HCl/Dioxane to precipitate the 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride salt.

  • Validation: Verify via NMR (Disappearance of oxime peak, appearance of CH-NH2 proton at ~4.5 ppm).

Protocol: ADP-Glo™ Kinase Assay for Library Screening

To evaluate the inhibitory potency of the synthesized derivatives.

Reagents: Kinase (e.g., CDK2/CyclinA), Substrate (e.g., Histone H1), ATP (Ultra-pure), ADP-Glo™ Reagent (Promega).

  • Preparation: Dilute compounds in DMSO to 100x final concentration.

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of Compound.

    • Add 4 µL of Kinase Enzyme solution. Incubate 10 min at RT.

    • Add 4 µL of Substrate/ATP mix.

    • Incubate at RT for 60 min (Kinase specific).

  • ADP Detection:

    • Add 10 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence. Calculate IC50 using a sigmoidal dose-response curve.

References

  • Structural Insights of Oxindole based Kinase Inhibitors. European Journal of Medicinal Chemistry. (2021). Link

  • Structure-activity relationship study of oxindole-based inhibitors of CDKs. Analytica Chimica Acta. (2007). Link

  • Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors. ACS Omega. (2024). Link

  • UniProtKB - CDK2 Human. UniProt. Link

  • 3-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride (Product Page). Otto Chemie. Link

Sources

Technical Guide: Chemical Stability and Degradation Pathways of 3-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Stability and Degradation Pathways of 3-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Analysis

3-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one (hereafter referred to as 3-AEO ) is a pharmacologically significant scaffold, often serving as a precursor or metabolite for indolinone-based kinase inhibitors (e.g., Sunitinib analogs).

Structurally, 3-AEO consists of an oxindole (indolin-2-one) core N-alkylated with an ethyl group and substituted at the C3 position with a primary amine.

  • Core Lability: The C3 position is a "chiral switch" and a hotspot for chemical instability. It is simultaneously benzylic,

    
    -to-carbonyl, and attached to a nucleophilic amine.
    
  • Key Vulnerability: The C3-H bond is susceptible to oxidative abstraction, leading to radical formation, imine intermediates, and subsequent degradation to isatin derivatives or dimers.

This guide details the mechanistic pathways of degradation, stability profiles, and validated protocols for assessing the integrity of 3-AEO.

Chemical Stability Profile

Solid State Stability
  • Autoxidation: In the solid state, 3-AEO is prone to surface autoxidation upon exposure to air and light. The primary amine at C3 can facilitate the formation of surface peroxides.

  • Hygroscopicity: The primary amine moiety increases hygroscopicity. Moisture uptake accelerates hydrolysis and oxidative degradation by increasing molecular mobility.

  • Storage Recommendation: Store at

    
     under argon or nitrogen atmosphere, protected from light.
    
Solution State Stability (pH Dependence)

The stability of 3-AEO is heavily pH-dependent due to the amphoteric nature of the 3-aminooxindole system.

pH ConditionStability StatusMechanistic Insight
Acidic (pH < 4) High Protonation of the primary amine (

) reduces electron density at C3, suppressing oxidative radical formation.
Neutral (pH 6-8) Moderate/Low The free base form exists in equilibrium. Spontaneous autoxidation to 1-ethylisatin occurs over time (hours to days).
Basic (pH > 9) Critical Instability Rapid deprotonation facilitates oxidative dimerization and lactam ring hydrolysis. Solutions turn red/brown due to isoindigo-type chromophore formation.

Degradation Pathways: Mechanistic Detail

The degradation of 3-AEO is dominated by oxidation at the C3 position. The three primary pathways are Oxidative Deamination , Oxidative Dimerization , and Hydrolytic Ring Opening .

Pathway A: Oxidative Deamination (Formation of 1-Ethylisatin)

This is the most prevalent pathway under aerobic conditions.

  • Initiation: Abstraction of the C3 proton or single-electron transfer (SET) to molecular oxygen generates a radical at C3.

  • Imine Formation: The radical species oxidizes to an imine intermediate (3-imino-1-ethylindolin-2-one).

  • Hydrolysis: The imine is rapidly hydrolyzed by water to release ammonia and form the ketone, 1-ethylindoline-2,3-dione (1-Ethylisatin) .

Pathway B: Oxidative Dimerization

Under higher concentrations or radical-initiating conditions, two C3-radicals couple.

  • Coupling: Two 3-AEO radicals combine to form a C3-C3 bond.

  • Oxidation: Subsequent oxidation leads to 1,1'-diethylisoindigo derivatives, characterized by deep red/brown coloration.

Pathway C: Lactam Hydrolysis

The amide bond in the five-membered ring is generally stable but will open under strong alkaline stress (pH > 12) or acidic reflux.

  • Nucleophilic Attack: Hydroxide attacks the C2 carbonyl.

  • Ring Opening: Cleavage of the N1-C2 bond yields 2-(2-(ethylamino)phenyl)-2-aminoacetic acid .

Visualization of Degradation Pathways

The following diagram illustrates the mechanistic flow from the parent 3-AEO molecule to its primary degradants.

DegradationPathways Parent 3-Amino-1-ethyl- 1,3-dihydro-2H-indol-2-one (3-AEO) Radical C3-Radical / Imine Intermediate Parent->Radical Oxidation (O2/Light) -H• RingOpen 2-(2-(Ethylamino)phenyl)- 2-aminoacetic acid Parent->RingOpen Hydrolysis (Strong Base/Acid) Isatin 1-Ethylisatin (1-Ethylindoline-2,3-dione) Radical->Isatin Hydrolysis (+H2O) Ammonia NH3 Radical->Ammonia Byproduct Dimer 1,1'-Diethylisoindigo (Dimer) Radical->Dimer Dimerization (High Conc.)

Caption: Mechanistic degradation map of 3-AEO showing oxidative deamination (Red), dimerization (Red), and hydrolysis (Green) pathways.

Validated Experimental Protocols

Forced Degradation (Stress Testing) Workflow

To validate analytical methods or study stability, use this standardized protocol derived from ICH Q1A (R2) guidelines.

Preparation: Prepare a 1 mg/mL stock solution of 3-AEO in Acetonitrile:Water (50:50).

Stress ConditionReagent/ConditionDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl,

4–24 hoursMinor degradation; potential ring opening.
Base Hydrolysis 0.1 N NaOH, RT1–4 hoursRapid degradation. Formation of Isatin and ring-opened species.
Oxidation 3%

, RT
1–6 hoursMajor degradation. Conversion to 1-Ethylisatin (Yellow/Orange).
Photolysis UV/Vis (1.2M lux hours)24 hoursRadical-mediated dimerization; darkening of solution.
Thermal

(Solid State)
7 daysSurface oxidation; slight yellowing.
Analytical Methodology (HPLC-UV)

Because 3-AEO lacks strong chromophores compared to its degradants (Isatin/Isoindigo), detection wavelengths must be optimized.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 
    
    
    
    mm).
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • 254 nm: General detection (aromatic ring).

    • 300-450 nm: Specific detection for 1-Ethylisatin (yellow/orange) and Dimers (red).

  • Flow Rate: 1.0 mL/min.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: 3-AEO Sample Solubilize Solubilize in ACN:H2O (1:1) Conc: 1 mg/mL Start->Solubilize Split Split Aliquots Solubilize->Split Acid Acid Stress 0.1N HCl, 60°C Split->Acid Base Base Stress 0.1N NaOH, RT Split->Base Oxid Oxidative Stress 3% H2O2 Split->Oxid Quench Quench/Neutralize to pH 7.0 Acid->Quench Base->Quench Oxid->Quench Analyze HPLC-UV/MS Analysis (C18, Gradient) Quench->Analyze Data Identify Degradants: 1. 1-Ethylisatin (RT shift) 2. Dimers (Late eluting) Analyze->Data

Caption: Step-by-step workflow for forced degradation and analytical characterization of 3-AEO.

References

  • Singh, S., et al. (2023). "Forced Degradation in Pharmaceuticals – A Regulatory Update." Scientific & Academic Publishing. Link

  • Teng, X., et al. (2021). "Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme." ACS Catalysis. Link

  • Kishore, D., et al. (2021). "Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series." Journal of Organic Chemistry. Link

  • Santa Cruz Biotechnology. "3-Amino-1H-isoindole hydrochloride Product Data." SCBT. Link

  • Blessy, M., et al. (2014). "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis. Link

Technical Deep Dive: The 3-Amino-Indolin-2-one Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Development of 3-Amino-Indolin-2-one Based Compounds Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The 3-amino-indolin-2-one (3-amino-oxindole) scaffold represents a "privileged structure" in modern medicinal chemistry.[1][2] Distinct from its planar, sp²-hybridized counterparts (e.g., the 3-alkylidene oxindoles found in Sunitinib), the sp³-hybridized 3-amino-oxindole offers a three-dimensional, often chiral architecture. This structural feature allows for precise vectorization of substituents to probe deep hydrophobic pockets in enzymes and receptors, making it a cornerstone in the design of GPCR antagonists, kinase inhibitors, and protein-protein interaction (PPI) disruptors.

This guide analyzes the structural evolution, synthetic challenges, and clinical applications of this moiety, with a specific focus on the development of Nelivaptan (SSR-149415) and the antimalarial spiroindolone Cipargamin .

Part 1: Structural Evolution & Chemical Space[1]

From Dye Chemistry to Chiral Scaffolds

Historically, oxindole chemistry was dominated by the study of Isatin (1H-indole-2,3-dione), a precursor to indigo dyes. Early medicinal efforts focused on planar 3-alkylidene derivatives.[1] However, the paradigm shifted with the recognition that the C3 position of the oxindole core could serve as a chiral quaternary center .

  • The Stability Challenge: Unsubstituted 3-amino-oxindoles are prone to oxidative dimerization and elimination.[1] Stability is achieved by introducing a substituent at C3 (creating a quaternary center), which locks the conformation and prevents aromatization or tautomerization.

  • The Pharmacophore: The 3-amino group serves as a critical hydrogen bond donor/acceptor, while the rigid oxindole backbone provides an orthogonal scaffold to display hydrophobic groups (aryl/alkyl at C3) and solubilizing groups (at N1).

Structural Classification

It is vital to distinguish between the two primary classes of 3-functionalized oxindoles:

FeatureClass A: 3-Alkylidene Oxindoles Class B: 3-Amino-Oxindoles (Focus)
Hybridization at C3 sp² (Planar)sp³ (Tetrahedral)
Chirality Achiral (E/Z Isomers)Chiral (Enantiomers)
Key Example Sunitinib (Kinase Inhibitor)Nelivaptan (V1b Antagonist)
Primary Interaction ATP-binding hinge region (Kinases)Deep hydrophobic pockets (GPCRs, PPIs)

Part 2: Critical Case Studies in Drug Development

SSR-149415 (Nelivaptan): The GPCR Breakthrough

Target: Vasopressin V1b Receptor Significance: The first selective, non-peptide V1b receptor antagonist to reach clinical trials for stress-related disorders.

  • Mechanism: SSR-149415 utilizes a chiral 3-amino-oxindole core.[1] The C3 position is substituted with a 2-methoxyphenyl group, while the amino nitrogen is part of a proline amide side chain.

  • Binding Mode: The oxindole core mimics the peptide backbone of vasopressin, while the orthogonal aryl groups penetrate the transmembrane helices of the GPCR, locking the receptor in an inactive conformation.

Cipargamin (KAE609): The Spiroindolone Revolution

Target: Plasmodium falciparum ATPase 4 (PfATP4) Significance: A nanomolar-potency antimalarial that defines a new class of "spiroindolones."

  • Structural Innovation: Cipargamin features a spiro-fusion at the C3 position.[1] While technically a spiro-tetrahydro-β-carboline, the core connectivity is that of a 3-amino-oxindole where the nitrogen is constrained within a ring.

  • Stereochemistry: The (1R, 3S) configuration is essential for activity, highlighting the necessity of asymmetric synthesis in this class.

p53-MDM2 Interaction Inhibitors

Target: MDM2 (E3 ubiquitin ligase) Significance: Restoration of p53 tumor suppressor function.[1]

  • Mimicry: The tryptophan residue (Trp23) of p53 inserts into a hydrophobic cleft on MDM2.[3][4] The 3-amino-oxindole scaffold (often as a spiro-pyrrolidine) perfectly mimics the indole ring of Trp23, acting as a steric block to the p53-MDM2 interaction.

Part 3: Synthetic Methodologies

The synthesis of chiral 3-amino-oxindoles is a benchmark for asymmetric catalysis.[1] The most robust route involves the nucleophilic addition to isatin-derived ketimines .

Core Synthetic Pathway (DOT Visualization)

SynthesisPathway Isatin Isatin (Starting Material) Ketimine Isatin Ketimine (Electrophile) Isatin->Ketimine Condensation (R-NH2) Product Chiral 3-Amino-Oxindole (Target Scaffold) Ketimine->Product Nucleophilic Addition (Nu-H) Catalyst Chiral Catalyst (e.g., CPA, Cu-Complex) Catalyst->Ketimine Activation

Figure 1: General catalytic asymmetric synthesis of 3-amino-oxindoles via isatin ketimines.[1][5]

Detailed Protocol: Asymmetric Strecker Reaction

This protocol describes the synthesis of a 3-amino-3-cyano-oxindole, a versatile intermediate for amino acid derivatives.[1]

Reagents:

  • Isatin-derived N-Boc ketimine (1.0 equiv)[1]

  • TMSCN (1.2 equiv)

  • Catalyst: Chiral Bifunctional Thiourea or Cinchona Alkaloid (5-10 mol%)[1]

  • Solvent: Toluene or DCM at -20°C[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk tube with the N-Boc ketimine and the chiral catalyst under an argon atmosphere.

  • Solvation: Dissolve in anhydrous toluene (0.1 M concentration) and cool to -20°C to suppress background racemization.

  • Addition: Add TMSCN dropwise via syringe. The slow addition rate is critical to maintain enantioselectivity.[1]

  • Monitoring: Stir for 24–48 hours. Monitor conversion via TLC (Hexane/EtOAc 3:1).[1] The spot for the ketimine will disappear, replaced by a more polar amine spot.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Purification: Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography on silica gel.

  • Validation: Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Daicel Chiralpak AD-H column).[1]

Part 4: Quantitative Activity Data

The following table summarizes the potency of key 3-amino-oxindole derivatives against their respective targets, demonstrating the high affinity achievable with this scaffold.

CompoundTargetAssay TypePotency (IC50/Ki)Key Structural FeatureRef
SSR-149415 V1b ReceptorBinding Affinity (Ki)1.3 nM (Rat)3-amino-3-aryl oxindole[1, 2]
Cipargamin PfATP4Parasite Growth (IC50)0.6 nMSpiroindolone (3-amino core)[3]
MI-219 MDM2FP Binding Assay (Ki)5.0 nMSpiro-oxindole[4]
Compound 3a CDK2Kinase Assay (IC50)45 nM3-hydrazono (sp2 analog*)[5]

*Note: Compound 3a is included for comparison to show the potency difference often seen between sp2 and sp3 variants in specific pockets.

Part 5: Future Outlook

The 3-amino-oxindole scaffold is evolving beyond simple inhibition.[1] Current research trends include:

  • PROTAC Linkers: The solvent-exposed N1 position of the oxindole is an ideal attachment point for E3 ligase recruiters (e.g., Thalidomide or VHL ligands) to degrade target proteins.[1]

  • Photo-Pharmacology: Azobenzene-substituted 3-amino-oxindoles are being explored as light-switchable kinase inhibitors.[1]

  • C-H Activation: Late-stage functionalization of the oxindole core using transition metal catalysis (Pd, Rh) to diversify library synthesis without de novo construction.

References

  • Serradeil-Le Gal, C., et al. (2002).[1][6] "Characterization of (2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415), a selective and orally active vasopressin V1b receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Griebel, G., et al. (2002).[1] "Anxiolytic- and antidepressant-like effects of the non-peptide vasopressin V1b receptor antagonist, SSR149415, suggest an innovative approach for the treatment of stress-related disorders." Proceedings of the National Academy of Sciences. Link

  • Rottmann, M., et al. (2010).[1] "Spiroindolones, a potent compound class for the treatment of malaria."[7] Science. Link

  • Shangary, S., et al. (2008).[1] "Small-molecule inhibitor of the MDM2-p53 interaction with specific activity in p53-wild-type tumor cells."[1] Proceedings of the National Academy of Sciences. Link

  • Eldehna, W. M., et al. (2021).[1] "A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity."[1] Molecules. Link

  • Chauhan, P., & Chimni, S. S. (2013).[1] "Organocatalytic asymmetric synthesis of 3-amino-2-oxindole derivatives bearing a tetra-substituted stereocenter." Tetrahedron: Asymmetry. Link

Sources

toxicity and safety profile of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety & Toxicity Profile of 3-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one

Executive Summary

3-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one (CAS: 1105068-64-1 for HCl salt) is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of spiro-oxindole alkaloids and multi-targeted kinase inhibitors (e.g., VEGFR/PDGFR inhibitors). While its core structure—the oxindole—is pharmacologically ubiquitous, the free primary amine at the C3 position introduces specific reactivity and toxicity concerns that differ from substituted derivatives.

This guide synthesizes the physicochemical properties, toxicological risks, and handling protocols for this compound. It transitions from empirical data on the specific intermediate to predictive toxicology based on Structure-Activity Relationships (SAR) of the 3-amino-oxindole class.

Chemical Identity & Physicochemical Profile

Understanding the physical state is the first line of defense in safety planning. The C3-amino group renders the free base unstable and prone to oxidation; thus, it is predominantly handled as a hydrochloride salt.

Property Data / Description
IUPAC Name 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one
Common Synonyms 3-Amino-1-ethyl-oxindole; 1-Ethyl-3-aminoindolin-2-one
CAS Number 1105068-64-1 (Hydrochloride salt); Generic Parent: 117069-75-7 (3-amino-oxindole)
Molecular Formula C₁₀H₁₂N₂O (Free Base) / C₁₀H₁₃ClN₂O (HCl Salt)
Molecular Weight 176.22 g/mol (Free Base) / 212.68 g/mol (HCl Salt)
Physical State Off-white to pale yellow solid (Hygroscopic)
Solubility Soluble in DMSO, Methanol, Water (moderate for salt)
pKa (Predicted) ~8.5 (Amine conjugate acid), ~13 (Amide N-H, blocked by ethyl)
Lipophilicity (LogP) ~0.8 (Predicted for free base)

Toxicological Profile

The toxicity of 3-amino-1-ethyl-oxindole is bipartite: it possesses the acute irritancy of a primary aliphatic amine and the latent pharmacological activity of the oxindole core.

Acute Toxicity & GHS Classification
  • Oral Toxicity: Predicted LD50 (Rat) > 300 - < 2000 mg/kg.

    • Basis: Structurally related 3-substituted oxindoles (e.g., Tenidap intermediates) and simple indoles (3-methylindole) often exhibit threshold toxicity in the 200–500 mg/kg range.

  • GHS Classification (EU/OSHA):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Target Organ Toxicity (SAR Analysis)
  • Hepatic & Renal: 3-substituted indoles can be metabolically activated by CYP450 enzymes (specifically CYP3A4 and CYP1A2) to electrophilic imine-methide intermediates. High-dose exposure may deplete glutathione (GSH), leading to centrilobular necrosis.

  • Cardiovascular: Oxindole derivatives are frequent scaffolds for kinase inhibitors (e.g., Sunitinib). While this intermediate lacks the extensive substitution required for potent hERG inhibition, chronic systemic exposure should be monitored for QT prolongation potential during drug development.

Genotoxicity
  • Risk: Primary amines can be precursors to nitrosamines if exposed to nitrosating agents. The oxindole core itself is generally non-mutagenic in the Ames test unless functionalized with nitro or nitroso groups.

  • Recommendation: Perform a standard Ames test (Salmonella typhimurium strains TA98, TA100) early in development.

Safety & Handling Protocols

This compound is a Potent Chemical Intermediate . It must be handled with the assumption that it is biologically active.

Engineering Controls
  • Primary Containment: All weighing and transfer of the solid must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity > 100 fpm.

  • Solution Handling: Once in solution (DMSO/Methanol), handling on the open bench is permissible only if vessels are sealed.

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator if handling powder outside a hood (not recommended).

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). Change immediately upon contamination.

  • Ocular: Chemical splash goggles.

Emergency Response
  • Inhalation: Move to fresh air. Artificial respiration if breathing stops. Medical attention is required due to potential CNS effects of indole derivatives.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

  • Spill Cleanup: Dampen solid with inert oil or water (to prevent dust) before sweeping. Neutralize surfaces with 1% acetic acid if free base is spilled; use bicarbonate for HCl salt.

Experimental Protocols for Safety Assessment

To validate the safety profile in your specific matrix, the following assays are standard.

Protocol: MTT Cytotoxicity Assay (HepG2 Cells)
  • Purpose: Determine IC50 for hepatotoxicity prediction.

  • Materials: HepG2 cell line, MTT reagent (5 mg/mL in PBS), DMSO.

  • Workflow:

    • Seeding: Seed HepG2 cells at

      
       cells/well in 96-well plates. Incubate 24h.
      
    • Treatment: Prepare serial dilutions of 3-amino-1-ethyl-oxindole (0.1

      
      M to 100 
      
      
      
      M) in media (Final DMSO < 0.5%).
    • Incubation: Treat cells for 24h and 48h.

    • Labeling: Add 20

      
      L MTT reagent per well. Incubate 4h at 37°C.
      
    • Solubilization: Remove media, add 150

      
      L DMSO to dissolve formazan crystals.
      
    • Read: Measure Absorbance at 570 nm.

    • Calculation:

      
      .
      
Protocol: Reactive Metabolite Trapping (GSH Trapping)
  • Purpose: Assess potential for bioactivation to electrophilic species.

  • Workflow: Incubate compound (10

    
    M) with Human Liver Microsomes (HLM) + NADPH (1 mM) + Glutathione (5 mM). Analyze via LC-MS/MS for [M + GSH] adducts.
    

Visualizations

Figure 1: Safety Assessment Workflow

This diagram outlines the decision matrix for handling 3-amino-oxindole derivatives based on stage of development.

SafetyWorkflow Start Compound Acquisition (3-amino-1-ethyl-oxindole) PhysChem Physicochemical Characterization (Solubility, pKa, Stability) Start->PhysChem InSilico In Silico Tox Prediction (DEREK / SAR) PhysChem->InSilico Decision1 Structural Alert? InSilico->Decision1 HighContainment High Containment Protocol (Glovebox / ISO 5) Decision1->HighContainment Yes (Mutagenic/Reactive) StandardHandling Standard Handling (Fume Hood) Decision1->StandardHandling No InVitro In Vitro Screening (Ames, MTT, hERG) Metab Metabolic Stability (Microsomal Stability) InVitro->Metab HighContainment->InVitro StandardHandling->InVitro

Caption: Decision matrix for the safe handling and toxicological screening of oxindole intermediates.

Figure 2: Potential Metabolic Activation Pathway

A theoretical pathway showing how the 3-amino-oxindole core can be activated by CYP450s, necessitating the GSH trapping assay.

MetabolicPathway Parent 3-Amino-1-ethyl-oxindole (Parent) Intermediate Imine/Quinone Methide (Electrophilic Reactive Species) Parent->Intermediate Oxidative Deamination CYP CYP450 Oxidation Adduct Stable GSH-Adduct (Excreted) Intermediate->Adduct + GSH (Detox) Tox Cellular Protein Binding (Cytotoxicity) Intermediate->Tox + Proteins (Tox) GSH Glutathione (GSH)

Caption: Proposed bioactivation pathway of 3-amino-oxindoles leading to potential hepatotoxicity.

References

  • PubChem. (2023). Compound Summary: 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one (Related Structure).[1] National Library of Medicine. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: 3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride. Merck KGaA. Link

  • ChemicalRegister. (2023). 3-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one Hydrochloride CAS 1105068-64-1.[2][3][4]Link

  • EPA CompTox. (2023). Indole Derivatives Genotoxicity Data.[5] US Environmental Protection Agency.[6] Link

  • BenchChem. (2023). The Discovery and Synthesis of 3-Aminoindole: A Technical Guide.Link

  • MDPI. (2021). The Oxindole Derivatives, New Promising GSK-3β Inhibitors. Molecules.[3][5][7][8][9][10][11][12][13][14] Link

Sources

Methodological & Application

step-by-step synthesis of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one from isatin

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research professionals in medicinal chemistry and process development. It details the synthesis of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one (also known as 3-amino-1-ethyloxindole) starting from commercially available isatin .[1]

This scaffold is a critical pharmacophore in the development of vasopressin V1b receptor antagonists and other GPCR-targeting therapeutics. The protocol emphasizes the isolation of the product as its hydrochloride salt , a crucial step often overlooked in general literature, to prevent the dimerization and oxidative degradation characteristic of the free base 3-aminooxindole species.[2]

Application Note: AN-ISO-042

Synthetic Strategy & Mechanistic Rationale

The synthesis is executed in three distinct stages. Unlike "one-pot" variations that often suffer from difficult purifications, this stepwise approach ensures high purity (>98%) required for biological assay validation.[1][2]

  • Step 1: N-Alkylation (The "Anchor"). We utilize a weak base (

    
    ) in a polar aprotic solvent (DMF) rather than strong bases (NaH).[2]
    
    • Expert Insight: Sodium hydride often leads to side reactions at the C-3 carbonyl.[1] Potassium carbonate buffers the system, allowing clean

      
       substitution at the nitrogen center without compromising the dione core.[2]
      
  • Step 2: Oximation (The "Mask"). Conversion of the C-3 ketone to the oxime.

    • Expert Insight: The oxime serves as a stable precursor to the amine.[2] Direct reductive amination of isatin is prone to over-reduction (yielding indoline) or dimerization.[2] The oxime locks the oxidation state effectively.[2]

  • Step 3: Catalytic Hydrogenation (The "Transformation"). Reduction of the oxime to the primary amine.[2]

    • Critical Control Point: The free amine is unstable. The reduction must be performed in the presence of an acid equivalent (or immediately treated with acid) to trap the species as the stable ammonium salt.[2]

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start Starting Material: Isatin (1H-indole-2,3-dione) Step1 Step 1: N-Alkylation (EtI, K2CO3, DMF, 60°C) Start->Step1 Electrophilic Attack Inter1 Intermediate 1: 1-Ethylisatin Step1->Inter1 Yield: ~85-90% Step2 Step 2: Condensation (NH2OH·HCl, NaOAc, EtOH) Inter1->Step2 Nucleophilic Addition Inter2 Intermediate 2: 1-Ethylisatin-3-oxime Step2->Inter2 Yield: ~90-95% Step3 Step 3: Hydrogenation (H2, 10% Pd/C, MeOH/HCl) Inter2->Step3 Catalytic Reduction Final Target Product: 3-Amino-1-ethyl-2-oxindole·HCl Step3->Final Salt Formation

Figure 1: Step-wise synthetic pathway for the production of 3-amino-1-ethyl-2-oxindole HCl.

Experimental Protocols

Step 1: Synthesis of 1-Ethylisatin

Objective: Selective alkylation of the indole nitrogen.[2]

Reagents & Equipment:

  • Isatin (14.7 g, 100 mmol)[2]

  • Ethyl Iodide (17.1 g, 110 mmol) [Alternative: Ethyl Bromide, requires longer reaction time][2]

  • Potassium Carbonate (

    
    ), anhydrous (20.7 g, 150 mmol)[2]
    
  • DMF (Dimethylformamide), anhydrous (100 mL)[2]

  • Equipment: 250 mL Round Bottom Flask (RBF), magnetic stirrer, oil bath.

Protocol:

  • Dissolution: Charge the RBF with Isatin and DMF. Stir at room temperature until a deep orange solution forms.

  • Base Addition: Add

    
     in portions. The solution will darken (formation of the isatinate anion).[2] Stir for 15 minutes.
    
  • Alkylation: Add Ethyl Iodide dropwise over 10 minutes. Caution: Alkyl iodides are potential carcinogens; work in a fume hood.

  • Reaction: Heat the mixture to 60°C for 2 hours. Monitor by TLC (30% EtOAc/Hexane).[2] The starting material (

    
    ) should disappear, replaced by the N-ethyl product (
    
    
    
    ).[2]
  • Workup: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as bright orange-red needles.[1]

  • Isolation: Filter the solid, wash with water (3 x 50 mL) to remove residual DMF, and dry in a vacuum oven at 45°C.

Data Summary:

Parameter Value
Appearance Orange-Red Needles
Melting Point 95–97 °C (Lit. 95 °C)

| Typical Yield | 88–92% |[1][3]

Step 2: Synthesis of 1-Ethylisatin-3-oxime

Objective: Conversion of the reactive C-3 ketone to the oxime functionality.

Reagents:

  • 1-Ethylisatin (from Step 1) (17.5 g, 100 mmol)[1][2]

  • Hydroxylamine Hydrochloride (

    
    ) (10.4 g, 150 mmol)[2]
    
  • Sodium Acetate (

    
    ) (16.4 g, 200 mmol)[2]
    
  • Ethanol (150 mL) / Water (50 mL)[1][2]

Protocol:

  • Preparation: In a 500 mL flask, dissolve Hydroxylamine HCl and Sodium Acetate in the water/ethanol mixture.

  • Addition: Add 1-Ethylisatin. The suspension is heated to reflux (78°C) .[2]

  • Reaction: Reflux for 1–2 hours. The deep orange color of the ketone will shift to a lighter yellow/yellow-orange as the oxime forms.

  • Crystallization: Cool the mixture to room temperature, then chill in an ice bath. The oxime usually precipitates quantitatively.[2]

  • Purification: Filter the yellow solid. Wash with 50% cold aqueous ethanol.[2] Recrystallize from ethanol if high purity is required, though the crude is often sufficient for reduction.[2]

Data Summary:

Parameter Value
Appearance Yellow crystalline solid
Melting Point 158–160 °C

| Typical Yield | 90–95% |[1]

Step 3: Catalytic Hydrogenation to 3-Amino-1-ethyl-2-oxindole HCl

Objective: Reduction of the oxime to the amine and immediate salt formation.[2]

Reagents:

  • 1-Ethylisatin-3-oxime (9.5 g, 50 mmol)[1][2]

  • 10% Palladium on Carbon (Pd/C) (1.0 g, ~10 wt% loading)[2]

  • Methanol (100 mL)

  • Concentrated HCl (12 M) (5.0 mL, ~60 mmol) or 1.25 M HCl in MeOH.

  • Hydrogen Gas (

    
    ) (Balloon pressure or Parr shaker at 30 psi)
    

Protocol:

  • Safety Check: Purge the reaction vessel with nitrogen. Pd/C is pyrophoric; do not let it dry out in air.[2]

  • Loading: Add the oxime, Methanol, and HCl to the vessel. Carefully add the Pd/C catalyst under a nitrogen blanket.

  • Hydrogenation: Evacuate the vessel and backfill with Hydrogen (

    
    ) three times.[2] Stir vigorously at room temperature under 
    
    
    
    atmosphere (balloon is sufficient, but 30 psi in a Parr shaker is faster).
  • Monitoring: The reaction is complete when hydrogen uptake ceases (approx. 3–6 hours). The yellow suspension will turn colorless (or pale grey due to catalyst).[2]

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C. Keep the filter cake wet with water before disposal to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to roughly 20% volume. Add Diethyl Ether (50 mL) to induce crystallization of the amine hydrochloride.[2]

  • Final Wash: Filter the white/off-white solid, wash with cold ether, and dry under vacuum.[2]

Data Summary:

Parameter Value
Appearance White to Off-White Solid
Stability Hygroscopic; Store in desiccator

| Typical Yield | 75–85% |[1]

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete deprotonation or wet DMF.Ensure

is finely ground and DMF is anhydrous.[2] Increase time.
Dimer Formation (Step 3) Free base instability.[2]Ensure excess HCl is present during hydrogenation to trap the amine immediately.
Incomplete Reduction Catalyst poisoning.Sulfur traces from reagents can poison Pd.[2] Use high-purity reagents or increase catalyst loading to 20 wt%.[1]

References

  • Silva, B., et al. (2008).[2] "Simple and efficient microwave assisted N-alkylation of isatin." Molecules, 13(4), 832-840.[2] Link[1][2]

  • Sumpter, W. C. (1954).[2] "The Chemistry of Isatin." Chemical Reviews, 34(3), 393-434.[2] (Foundational review on Isatin reactivity).

  • Garden, S. J., et al. (2002).[2] "A convenient synthesis of isatins."[4][5] Tetrahedron Letters, 43(11), 1965-1967.[2]

  • Vine, K. L., et al. (2007).[2] "Cytotoxic activity of substituted isatin derivatives." Anti-Cancer Agents in Medicinal Chemistry, 7(4), 427-448.[2] (Discusses stability of isatin derivatives).

  • Porcs-Makkay, M., et al. (2004).[2] "Synthesis of 3-amino-2-oxindoles." Journal of Heterocyclic Chemistry, 41, 47. (Specifics on oxime reduction protocols).

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient production of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one derivatives. The 3-aminooxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity. Traditional synthetic methods often require long reaction times and harsh conditions. Microwave irradiation offers a compelling alternative, dramatically reducing reaction times, improving yields, and promoting greener chemical processes. This document provides a foundational understanding of microwave-assisted synthesis, a detailed, field-proven protocol for the N-ethylation of isatin, and a robustly designed, three-component protocol for the synthesis of the target 3-aminooxindole derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage MAOS for the rapid and efficient synthesis of this important class of molecules.

Introduction: The Significance of 3-Aminooxindoles and the Power of Microwave Synthesis

The 1,3-dihydro-2H-indol-2-one (oxindole) core is a cornerstone in drug discovery, with derivatives exhibiting a wide array of therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective activities. The introduction of an amino group at the C3 position creates a chiral center and provides a crucial handle for further functionalization, making 3-aminooxindoles highly valuable intermediates in the synthesis of complex bioactive molecules and spirocyclic compounds.

Conventional methods for the synthesis of these derivatives can be time-consuming and often require stoichiometric reagents or harsh reaction conditions. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by providing a rapid, efficient, and environmentally benign heating method. Unlike conventional heating, which relies on slow heat transfer through conduction and convection, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in dramatic rate enhancements, higher product yields, and improved purity profiles.

This application note provides a detailed guide to harnessing the power of microwave synthesis for the preparation of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one derivatives, starting from commercially available isatin.

The Science of Microwave-Assisted Synthesis

The efficacy of microwave heating stems from two primary mechanisms: dipolar polarization and ionic conduction.

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in our proposed synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwave radiation, these molecules attempt to align themselves with the field. This constant reorientation leads to intense molecular friction, which generates heat rapidly and volumetrically throughout the sample.

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement cause heat generation.

This direct energy transfer to the molecules of interest, rather than heating the vessel from the outside, is what accounts for the remarkable speed and efficiency of microwave-assisted reactions.

Experimental Protocols

This section is divided into two primary protocols: the synthesis of the N-ethylated precursor and the subsequent three-component reaction to generate the target 3-aminooxindole derivatives.

Protocol 1: Microwave-Assisted N-Ethylation of Isatin

The first step in our synthetic route is the efficient N-alkylation of the isatin core. The presence of the N-H proton in isatin makes it susceptible to deprotonation, forming a nucleophilic anion that readily reacts with alkyl halides. Microwave irradiation significantly accelerates this process.

Reaction Scheme:

N_Ethylation Isatin Isatin Product 1-Ethylisatin Isatin->Product EthylIodide Ethyl Iodide EthylIodide->Product Base K₂CO₃ Base->Product Solvent DMF Solvent->Product Microwave Microwave (100-120°C, 10-15 min) Microwave->Product Three_Component_Reaction EthylIsatin 1-Ethylisatin Product 3-Amino-1-ethyl-3-cyano- 1,3-dihydro-2H-indol-2-one Derivative EthylIsatin->Product Amine Amine (e.g., Benzylamine) Amine->Product Cyanide TMSCN Cyanide->Product Solvent Methanol or Ethanol Solvent->Product Microwave Microwave (80-100°C, 15-20 min) Microwave->Product

Caption: Proposed Three-Component Synthesis.

Materials and Equipment:

  • 1-Ethylisatin (from Protocol 1)

  • A primary or secondary amine (e.g., benzylamine, morpholine)

  • Trimethylsilyl cyanide (TMSCN) - Caution: Highly toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Methanol or Ethanol

  • Microwave synthesizer with sealed reaction vessels

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • To a 10 mL microwave reaction vessel with a magnetic stir bar, add 1-ethylisatin (1.0 mmol, 175.2 mg).

  • Add the chosen amine (1.1 mmol).

  • Add methanol or ethanol (4 mL).

  • Carefully add trimethylsilyl cyanide (TMSCN) (1.2 mmol, 0.16 mL) in a well-ventilated fume hood.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at 90°C for 15-20 minutes.

  • After cooling, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Scientific Rationale and Self-Validation:

This proposed protocol is based on the known reactivity of the C3 carbonyl of isatin, which is highly electrophilic. In the presence of an amine, it is expected to form a reactive iminium ion intermediate in situ. This intermediate is then readily attacked by the cyanide nucleophile to form the final product. The use of TMSCN is often preferred over other cyanide sources for its better solubility in organic solvents and controlled reactivity. Microwave irradiation is anticipated to accelerate both the iminium ion formation and the subsequent nucleophilic attack, leading to a rapid and high-yielding transformation. The success of the reaction can be validated by the disappearance of the starting materials (TLC) and the appearance of a new, more polar spot corresponding to the product. Full characterization by NMR, IR, and Mass Spectrometry will confirm the structure.

Data Presentation and Expected Outcomes

The following table summarizes the expected reaction parameters and potential outcomes for the synthesis of various derivatives using the proposed protocols.

Protocol Starting Material Reagents Solvent MW Temp (°C) Time (min) Expected Yield
1IsatinEthyl Iodide, K₂CO₃DMF12010-15>90%
21-EthylisatinBenzylamine, TMSCNMethanol9015-2075-85%
21-EthylisatinMorpholine, TMSCNEthanol9015-2070-80%
21-EthylisatinAniline, TMSCNMethanol10020-2565-75%

Yields are estimated based on similar transformations reported in the literature.

Troubleshooting and Optimization

  • Low Yield in Protocol 1: Ensure K₂CO₃ is anhydrous and the DMF is of high purity. Increasing the temperature to 130°C or the reaction time may improve conversion.

  • No Reaction in Protocol 2: The formation of the iminium ion may be slow. The addition of a catalytic amount of a Lewis acid (e.g., InCl₃) or a Brønsted acid (e.g., acetic acid) could facilitate this step.

  • Side Product Formation: In Protocol 2, if the amine is sterically hindered or poorly nucleophilic, self-condensation of the isatin may occur. Optimizing the temperature and reaction time is key to minimizing side reactions.

Conclusion

Microwave-assisted synthesis represents a powerful tool for the rapid and efficient construction of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one derivatives. The protocols outlined in this application note provide a clear and scientifically grounded pathway for researchers to access this valuable chemical scaffold. By leveraging the principles of MAOS, synthetic chemists can accelerate their research and development efforts in the pursuit of novel therapeutics.

References

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Retrieved from [Link]

  • Puntel, M., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules. Retrieved from [Link]

  • Yadav, A. R., et al. (2018). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • IJOER. (n.d.). Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. Retrieved from [Link]

  • ResearchGate. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Retrieved from [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved from [Link]

  • MDPI. (2023). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. Retrieved from [Link]

  • RSC Publishing. (2021). Access to 3,3-disubstituted oxindoles via microwave-assisted Cannizzaro and aldol reactions of formaldehyde with isatins and their imines. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave assisted synthesis and characterization of some new isatin derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microwave-Assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activity of Some New Isatin Derivatives. Retrieved from [Link]

  • PMC. (2021). Access to 3,3-disubstituted oxindoles via microwave-assisted Cannizzaro and aldol reactions of formaldehyde with isatins and their imines. Retrieved from [Link]

  • Google Patents. (n.d.). Novel 3-aminoalkyl-1,3-dihydro-2h-indol-2-one derivatives, preparation thereof and therapeutic use thereof.
  • PubMed. (2023). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. Retrieved from [Link]

  • MDPI. (2018). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Retrieved from [Link]

  • PubMed. (2012). Microwave-assisted synthesis of 3-nitroindoles from N-aryl enamines via intramolecular arene-alkene coupling. Retrieved from [Link]

  • PMC. (2021). Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents. Retrieved from [Link]

  • PubMed. (2014). Microwave-assisted one-pot multi-component reaction: synthesis of novel and highly functionalized 3-(pyranyl)- and 3-(dihydropyridinyl)indole derivatives. Retrieved from [Link]

  • PubMed. (2012). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. Retrieved from [Link]

  • PubMed. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives From Chalcones. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • PMC. (2019). Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists. Retrieved from [Link]

Technical Application Note: Stability, Handling, and Storage of 3-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical protocols for the handling, storage, and solubilization of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one (also known as 3-amino-1-ethyloxindole). As a 3-substituted oxindole derivative possessing a primary amine at the C3 position, this compound exhibits specific sensitivities to oxidative stress and base-catalyzed racemization.

Effective utilization of this reagent in drug discovery—specifically as a scaffold for kinase inhibitors or spiro-oxindole synthesis—requires strict adherence to inert atmosphere protocols and anhydrous storage conditions to maintain chemical purity and stereochemical integrity.

Physicochemical Profile

The following parameters define the baseline characteristics of the compound. Researchers should verify these values against their specific lot Certificate of Analysis (CoA).

PropertyValue / Description
IUPAC Name 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one
Chemical Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility (High) DMSO (>50 mM), DMF, Methanol
Solubility (Low) Water (neutral pH), Hexanes
pKa (Calculated) ~8.5 (Conjugate acid of C3-amine)
Hygroscopicity Moderate (High if supplied as HCl salt)

Stability Mechanisms & Degradation Pathways

Understanding why this compound degrades is essential for implementing effective controls.

Oxidative Instability

The C3 position of the oxindole core is electron-rich. In the presence of atmospheric oxygen and light, the primary amine can undergo oxidative deamination or coupling, leading to the formation of dimeric species (e.g., isoindigo derivatives) or isatin precursors.

Stereochemical Lability (Racemization)

The C3 carbon is a chiral center. While the 2-oxo group stabilizes the molecule relative to a standard indole, the C3 proton is acidic (pKa ~18-20 in DMSO).

  • Mechanism: In the presence of weak bases or protic polar solvents, the compound can undergo keto-enol tautomerization.

  • Consequence: If the reagent is supplied as a pure enantiomer, improper storage in solution will lead to rapid racemization.

Hydrolysis

While the amide bond in the lactam ring is relatively stable, prolonged exposure to strong acids or bases in aqueous environments can open the lactam ring, forming the corresponding amino-acid derivative.

Storage Protocols

To maximize shelf-life, a multi-barrier storage approach is required.

Solid State Storage
  • Temperature: Long-term storage at -20°C is mandatory. For storage exceeding 6 months, -80°C is recommended.

  • Atmosphere: Store under Argon or Nitrogen . The vial must be tightly sealed with a parafilm wrap or, preferably, stored inside a secondary desiccated container (e.g., a sealed jar with Drierite™).

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and plasticizer leaching.

Solution State Storage[1]
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the preferred solvent for stock solutions.

  • Stability:

    • 4°C: Stable for < 1 week.

    • -20°C: Stable for 1-3 months (aliquoted).

    • Freeze-Thaw: Avoid repeated freeze-thaw cycles. Aliquot immediately after preparation.

Visualization: Storage Logic Tree

StorageProtocol Start Received Compound (Solid) ImmediateUse Immediate Use (< 24 hours) Start->ImmediateUse Yes LongTerm Long-Term Storage Start->LongTerm No Desiccator Desiccator Cabinet (RT, Dark) ImmediateUse->Desiccator Solubilization Solubilization (Anhydrous DMSO) ImmediateUse->Solubilization Freezer -20°C or -80°C (Inert Gas Purge) LongTerm->Freezer Aliquot Aliquot into Single-Use Vials Solubilization->Aliquot StoreAliquot Store Aliquots @-20°C (Dark) Aliquot->StoreAliquot

Figure 1: Decision matrix for the storage of solid and solubilized 3-amino-1-ethyl-oxindole.

Handling & Solubilization Protocol

Safety Precautions (PPE)
  • Hazard Class: Irritant/Corrosive (Amine functionality).

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a chemical fume hood to avoid inhalation of fine dust.

Stock Solution Preparation (10 mM - 50 mM)

This protocol ensures a self-validating system where precipitation or color change indicates failure.

  • Calculate Mass: Determine the mass required for the desired concentration.

    • Formula:

      
      
      
  • Solvent Equilbration: Allow anhydrous DMSO to reach room temperature before opening to prevent condensation.

  • Dissolution:

    • Add DMSO to the vial containing the solid.

    • Vortex gently for 30 seconds.

    • Checkpoint: The solution should be clear and colorless to pale yellow. A dark orange/brown color indicates oxidation.

  • Aliquoting: Dispense into amber microcentrifuge tubes (e.g., 50 µL aliquots) to minimize headspace.

  • Inert Gas Overlay: Gently blow a stream of Nitrogen/Argon into the tube before closing (optional but recommended for high-value stocks).

Working Solution Preparation
  • Diluent: Aqueous buffers (PBS, HEPES) can be used for final dilution.

  • Precipitation Risk: Do not exceed 1% DMSO final concentration in cell-based assays without validation.

  • Timing: Prepare working solutions immediately before use. Do not store aqueous dilutions.

Visualization: Solubilization Workflow

Solubilization Step1 1. Weigh Solid (Calculate Mass) Step2 2. Add Anhydrous DMSO (Target: 10-50 mM) Step1->Step2 Step3 3. Vortex & Inspect (Clear/Pale Yellow) Step2->Step3 Step4 4. Aliquot (Amber Tubes) Step3->Step4 Pass Fail Discard if: Dark Brown/Precipitate Step3->Fail Fail Step5 5. Freeze (-20°C) Step4->Step5

Figure 2: Step-by-step workflow for preparing stable stock solutions.

Experimental Considerations

Chemical Synthesis Applications

When using this compound as an intermediate (e.g., for Schiff base formation or amide coupling):

  • Base Selection: Use non-nucleophilic bases (e.g., DIPEA, Et₃N) if neutralizing the salt form.

  • Temperature: Conduct reactions at

    
     to 
    
    
    
    . Heating >60°C may promote dimerization.
Biological Assay Applications[2]
  • Control: Always include a "DMSO-only" vehicle control.

  • pH Sensitivity: Ensure assay buffer pH is near 7.4. acidic pH (<5) may protonate the amine (reducing membrane permeability), while basic pH (>8.5) increases racemization risk.

References

  • Compound Data & Safety

    • PubChem. 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one (Analogue Reference).[1][2] National Library of Medicine. [Link]

  • Synthetic Methodology & Stability

    • Trost, B. M., & Frederiksen, M. U. (2005). Palladium-Catalyzed Asymmetric Allylation of Prochiral Nucleophiles: Synthesis of 3-Allyl-3-Aryl Oxindoles. Angewandte Chemie International Edition. [Link]

    • Organic Chemistry Portal. Synthesis of 3-substituted oxindoles.[3][4][5][Link]

  • Handling of Labile Amines

Sources

Application Notes and Protocols for In Vitro Assay Preparation Using 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one and its Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Indolin-2-one Scaffold as a Privileged Structure in Kinase Inhibitor Discovery

The 1,3-dihydro-2H-indol-2-one, or oxindole, scaffold is a cornerstone in modern medicinal chemistry, particularly in the discovery of potent and selective protein kinase inhibitors.[1] Its inherent structural features allow for versatile substitutions that can be tailored to interact with the ATP-binding pocket of various kinases, leading to the modulation of their catalytic activity.[2] Compounds based on this scaffold have been successfully developed into approved drugs for the treatment of cancers and other diseases driven by aberrant kinase signaling.

This guide focuses on the in vitro characterization of novel compounds featuring this core structure, specifically using 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one as a representative molecule. Due to the nascent stage of research on this particular derivative, we will provide a comprehensive framework for its evaluation by referencing established protocols for a well-characterized and structurally related indolin-2-one analog, SU6656 . SU6656 is a potent inhibitor of the Src family of non-receptor tyrosine kinases and serves as an excellent paradigm for the experimental workflows described herein.[3][4]

These protocols are designed for researchers, scientists, and drug development professionals to rigorously assess the inhibitory potential of novel indolin-2-one derivatives in both biochemical and cellular contexts. The methodologies are presented to be self-validating, with a strong emphasis on the scientific rationale behind each step to ensure robust and reproducible data generation.

Part 1: Foundational Principles of Kinase Inhibition Assays

The primary objective of an in vitro kinase assay is to determine the concentration at which a test compound inhibits 50% of the kinase's enzymatic activity, a value known as the half-maximal inhibitory concentration (IC50). This is a critical parameter for ranking the potency of new chemical entities. We will explore two complementary assay formats:

  • Biochemical (Enzymatic) Assays: These assays are performed in a purified, cell-free system. They directly measure the effect of the inhibitor on the kinase's ability to phosphorylate a substrate. This format is ideal for high-throughput screening and for determining the intrinsic inhibitory activity of a compound without the complexities of a cellular environment.[5]

  • Cell-Based Assays: These assays are conducted using live cells and measure the inhibitor's effect on kinase activity within a physiological context.[6] This is crucial for confirming that the compound is cell-permeable and can engage its target in the presence of endogenous ATP concentrations and other cellular components.[7]

Part 2: Biochemical Assay - Luminescence-Based Kinase Activity

This protocol utilizes a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction. The principle is straightforward: as the kinase consumes ATP to phosphorylate its substrate, the total amount of ATP decreases. The addition of a luciferase-based reagent results in a luminescent signal that is directly proportional to the ATP concentration. Therefore, potent inhibitors will prevent ATP consumption, leading to a higher luminescent signal.

Experimental Workflow: Biochemical Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare Serial Dilutions of 3-amino-1-ethyl-1,3- dihydro-2H-indol-2-one plate_setup Plate Kinase, Substrate, and Test Compound compound_prep->plate_setup reagent_prep Prepare Kinase Reaction and Detection Reagents reagent_prep->plate_setup initiation Initiate Reaction with ATP plate_setup->initiation incubation Incubate at Room Temp initiation->incubation detection Add Luminescent Detection Reagent incubation->detection readout Read Luminescence on Plate Reader detection->readout data_norm Normalize Data to Controls readout->data_norm curve_fit Generate Dose-Response Curve data_norm->curve_fit ic50_calc Calculate IC50 Value curve_fit->ic50_calc

Caption: Workflow for the biochemical kinase inhibition assay.

Detailed Protocol: Src Kinase Inhibition Assay

Materials and Reagents:

  • Test Compound: 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one (or other indolin-2-one derivatives)

  • Control Inhibitor: SU6656 (Tocris, Cat. No. 1337 or equivalent)[3]

  • Kinase: Recombinant human c-Src (Invitrogen or similar)

  • Substrate: Poly(Glu, Tyr) 4:1 (Sigma-Aldrich)

  • ATP: Adenosine 5'-triphosphate (Sigma-Aldrich)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay (Promega)

  • Assay Plates: White, opaque, 96-well or 384-well microplates

  • DMSO: Anhydrous, cell culture grade

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and SU6656 in 100% DMSO.

    • Perform a serial dilution series (e.g., 1:3) in DMSO to create a range of concentrations for the dose-response curve. A typical starting concentration in the assay might be 10 µM.

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a kinase/substrate master mix in assay buffer. The final concentrations should be optimized, but a good starting point is 5-10 ng/well of Src kinase and 0.2 µg/µL of Poly(Glu, Tyr) substrate.[8]

    • Prepare an ATP solution in assay buffer. The final concentration should be at or near the Km of the kinase for ATP (typically 5-10 µM for Src) to accurately assess ATP-competitive inhibitors.[9]

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Assay Execution (25 µL final volume):

    • Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells of the assay plate.

    • Add 12.5 µL of the kinase/substrate master mix to all wells.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.

    • Incubate for 30-60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction and detect the remaining ATP by adding 25 µL of the prepared Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation:
  • Calculate Percent Inhibition:

    • Use the following formula: % Inhibition = 100 * (Lumi_inhibitor - Lumi_no_kinase) / (Lumi_vehicle - Lumi_no_kinase)

    • Lumi_inhibitor: Luminescence from wells with the test compound.

    • Lumi_vehicle: Luminescence from wells with DMSO only (0% inhibition).

    • Lumi_no_kinase: Luminescence from wells without kinase (100% inhibition).

  • Generate Dose-Response Curve and Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) to calculate the IC50 value.[10] GraphPad Prism or similar software is recommended for this analysis.

CompoundTarget KinaseExpected IC50 (Biochemical)
SU6656Src~280 nM[8]
SU6656Fyn~170 nM[8]
SU6656Lyn~130 nM[8]

Part 3: Cell-Based Assay - Western Blot Analysis of Substrate Phosphorylation

This protocol assesses the ability of the test compound to inhibit a specific kinase signaling pathway within intact cells. We will use a cell line where a specific Src kinase-mediated phosphorylation event is well-characterized. Inhibition of this phosphorylation event, as measured by Western blot, provides evidence of the compound's cellular activity and target engagement.

Experimental Workflow: Cell-Based Western Blot Assay

G cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blotting cluster_analysis Data Analysis cell_seeding Seed Cells in Multi-well Plate compound_treatment Treat Cells with Test Compound cell_seeding->compound_treatment cell_stimulation Stimulate Kinase Pathway (e.g., with PDGF) compound_treatment->cell_stimulation cell_lysis Lyse Cells to Extract Proteins cell_stimulation->cell_lysis protein_quant Quantify Protein Concentration cell_lysis->protein_quant sds_page Separate Proteins by SDS-PAGE protein_quant->sds_page transfer Transfer Proteins to Membrane sds_page->transfer blocking Block Membrane transfer->blocking antibody_incubation Incubate with Primary and Secondary Antibodies blocking->antibody_incubation imaging Image and Quantify Bands antibody_incubation->imaging band_quant Quantify Band Intensities imaging->band_quant data_norm Normalize Phospho-protein to Total Protein band_quant->data_norm ic50_calc Determine Cellular IC50 data_norm->ic50_calc

Caption: Workflow for the cell-based kinase inhibition assay.

Detailed Protocol: Inhibition of PDGF-Stimulated Src Activity in Fibroblasts

Materials and Reagents:

  • Cell Line: NIH 3T3 fibroblasts or similar

  • Growth Medium: DMEM with 10% Fetal Bovine Serum (FBS)

  • Starvation Medium: DMEM with 0.5% FBS

  • Stimulant: Platelet-Derived Growth Factor (PDGF)

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • Antibodies:

    • Primary: Rabbit anti-phospho-Src (Tyr416), Rabbit anti-total-Src

    • Secondary: HRP-conjugated anti-rabbit IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Other: SDS-PAGE gels, PVDF membranes, standard Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed NIH 3T3 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours in starvation medium.

    • Pre-treat the cells with various concentrations of the test compound or SU6656 for 1-2 hours.[11]

    • Stimulate the cells with PDGF (e.g., 10 ng/mL) for 10 minutes to activate the Src signaling pathway.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the anti-phospho-Src (Tyr416) antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total-Src antibody to confirm equal loading.

Data Analysis and Interpretation:
  • Quantify Band Intensities: Use image analysis software (e.g., ImageJ) to measure the intensity of the phospho-Src and total-Src bands.

  • Normalize Data: For each sample, calculate the ratio of the phospho-Src signal to the total-Src signal.

  • Determine Cellular IC50: Plot the normalized phospho-Src signal against the logarithm of the inhibitor concentration to determine the cellular IC50 value, similar to the biochemical assay. SU6656 typically inhibits PDGF-stimulated DNA synthesis (a downstream effect of Src signaling) with an IC50 of 0.3-0.4 µM in NIH 3T3 cells.[11]

Part 4: Scientific Integrity & Troubleshooting

A robust and reliable assay is the foundation of any successful drug discovery campaign. Below are key considerations and troubleshooting tips.

ConsiderationRationale & Troubleshooting
ATP Concentration Rationale: For ATP-competitive inhibitors like most indolin-2-ones, the measured IC50 is highly dependent on the ATP concentration. Using an ATP concentration near the kinase's Km provides a more accurate measure of the inhibitor's intrinsic potency (Ki).[9] Troubleshooting: If an inhibitor appears weak, verify that the ATP concentration is not excessively high, as this can outcompete the inhibitor.
DMSO Concentration Rationale: DMSO is used to solubilize compounds but can inhibit kinase activity at higher concentrations.[12] Troubleshooting: Keep the final DMSO concentration consistent across all wells and ideally below 1%. Run a DMSO tolerance curve for your kinase to determine the maximum acceptable concentration.
Compound Aggregation Rationale: Some compounds can form aggregates in aqueous buffers, leading to non-specific inhibition and false-positive results.[9] Troubleshooting: Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation. If inhibition is reversed by the detergent, it may be due to aggregation.
Enzyme/Substrate Concentration Rationale: The concentrations of the kinase and substrate must be optimized to ensure the reaction proceeds linearly over the incubation period.[12] Troubleshooting: If the reaction plateaus too quickly, reduce the enzyme concentration. If the signal is too low, increase the enzyme or substrate concentration, or extend the incubation time.
Cell-based vs. Biochemical Potency Rationale: A significant drop in potency from a biochemical to a cell-based assay can indicate poor cell permeability, efflux by cellular pumps, or rapid metabolism of the compound. Troubleshooting: This discrepancy provides valuable structure-activity relationship (SAR) data for optimizing the compound's drug-like properties.

Conclusion

The protocols outlined in this guide provide a robust framework for the in vitro characterization of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one and other novel indolin-2-one derivatives as potential kinase inhibitors. By employing both biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's potency, cellular activity, and target engagement. Adherence to the principles of careful experimental design, appropriate controls, and thoughtful data analysis will ensure the generation of high-quality, reproducible data, thereby accelerating the journey from a promising chemical scaffold to a potential therapeutic agent.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Blake, R. A., Broome, M. A., et al. (2000). SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling. Molecular and Cellular Biology, 20(23), 9018–9027. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • Wikipedia. SU6656. [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [Link]

  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. [Link]

  • Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588–2603. [Link]

  • Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

overcoming solubility issues of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one in water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Solubility Support Center Subject: Technical Resolution for Aqueous Solubility & Stability of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one Ticket ID: #SOL-OX-159 Status: Open Support Tier: Senior Application Scientist[1]

Executive Summary

You are encountering solubility difficulties with 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one (also known as 3-amino-1-ethyloxindole). This is a common challenge with oxindole scaffolds, arising from two distinct physicochemical mechanisms:

  • High Crystal Lattice Energy: The intermolecular hydrogen bonding of the amide (lactam) core resists dissolution in water.

  • Oxidative Instability: The C3-amino group is highly susceptible to oxidative dimerization in neutral/basic aqueous media, leading to the formation of insoluble colored precipitates often mistaken for "undissolved drug."

This guide provides a validated physicochemical profiling workflow and three distinct solubilization protocols ranging from simple buffer adjustments to advanced lipid-based formulations.

Module 1: Physicochemical Profiling (The "Why")

Before attempting solubilization, you must understand the molecule's behavior in solution to avoid "crashing out" during biological assays.

PropertyValue / CharacteristicImplication for Solubility
Core Structure Indole-2-one (Oxindole)Planar, aromatic, hydrophobic core.[1]
Functional Group Primary Amine (-NH₂) at C3Weak Base. Ionizable at low pH (pKa est.[1] ~7.5–8.0).
Substituent N1-Ethyl GroupIncreases lipophilicity (LogP increase ~0.5 vs. parent), reducing water solubility.[1]
Stability CRITICAL The C3 position is prone to auto-oxidation to form isatide-like dimers (insoluble red/brown solids).[1]

Module 2: Troubleshooting Protocols

Protocol A: The "Salt Switch" (For Aqueous Buffers)

Best for: In vitro biochemical assays, enzyme kinetics.[1]

The Mechanism: The free base form of 3-amino-1-ethyloxindole is hydrophobic. By lowering the pH below the pKa of the primary amine, you protonate the nitrogen (


), breaking the crystal lattice energy via ionic solvation.[1]

Step-by-Step Procedure:

  • Weighing: Weigh the target amount of the free base solid.

  • Primary Dissolution: Do not add PBS directly. Add 1.0 molar equivalent of 0.1 M HCl.

    • Note: If the compound is already supplied as an HCl salt, skip this step.

  • Dilution: Dilute with water or saline to 90% of final volume.

  • Buffering (The Danger Zone): Slowly add concentrated buffer (e.g., 10x PBS).[1]

    • Warning: If the final pH rises above 7.5, the compound may deprotonate and precipitate.[1] Keep assay pH slightly acidic (pH 6.0–6.5) if experimental conditions permit.

Protocol B: The Cosolvent Trap (DMSO/PEG)

Best for: High-concentration stock solutions, cell-based assays.[1]

The Mechanism: Uses a water-miscible organic solvent to disrupt hydrophobic interactions, followed by a surfactant to prevent precipitation upon dilution into media.[1]

Solvent Compatibility Matrix:

Solvent Solubility Rating Notes
DMSO High (>50 mg/mL) Standard stock solvent.[1] Freeze/thaw stable.
Ethanol Moderate Prone to evaporation; concentration shifts.
PEG 400 High Good for in vivo vehicle (IP/SC).[1]

| PBS (pH 7.4) | Very Low | Causes immediate precipitation of free base. |

Workflow:

  • Dissolve compound in 100% DMSO to create a 1000x Stock (e.g., 10 mM).[1]

  • Critical Step: Do not add DMSO stock directly to cold media.

  • Intermediate Dilution: Mix DMSO stock 1:1 with PEG 400 or Tween 80 .

  • Final Dilution: Add the DMSO/PEG mix to the aqueous media with rapid vortexing.

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best for: Animal studies (IV/PO), sensitive cell lines, long-term stability.[1]

The Mechanism: The hydrophobic ethyl-oxindole core is encapsulated inside the cyclodextrin torus, shielding it from water while the exterior remains hydrophilic.[1] This also protects the amine from oxidation.

Recommended Agent: Hydroxypropyl-


-cyclodextrin (HP-

-CD) or Sulfobutylether-

-cyclodextrin (Captisol®).[1]

Procedure:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or 10 mM citrate buffer (pH 5.0).[1]
    
  • Add the compound powder to the cyclodextrin vehicle.

  • Sonication: Sonicate at 40°C for 20–30 minutes. The solution should turn clear.

  • Filtration: Filter sterilize (0.22 µm). This solution is stable for weeks at 4°C.

Module 3: Visualization & Logic

Figure 1: Solubility Decision Tree

Use this logic flow to select the correct protocol for your specific application.

SolubilityDecisionTree Start Start: 3-amino-1-ethyl-oxindole CheckApp What is the Application? Start->CheckApp InVivo In Vivo (Animal Study) CheckApp->InVivo InVitro In Vitro (Cell/Enzyme) CheckApp->InVitro Route Route of Admin? InVivo->Route AssayType Assay Sensitivity? InVitro->AssayType IV Intravenous (IV) Route->IV Oral Oral (PO) Route->Oral Robust Robust (High DMSO tolerance) AssayType->Robust Sensitive Sensitive (Primary Cells) AssayType->Sensitive Sol_CD Protocol C: Cyclodextrin (HP-B-CD) (Prevents hemolysis & precipitation) IV->Sol_CD Sol_Lipid Lipid Formulation (Corn oil / Tween 80) Oral->Sol_Lipid Sol_DMSO Protocol B: DMSO Stock (Dilute <0.1% final) Robust->Sol_DMSO Sol_Salt Protocol A: Acidic Buffer/Salt (Maintain pH < 7.0) Sensitive->Sol_Salt Warning CRITICAL: Degas buffers to prevent oxidation Sol_Salt->Warning

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints. Note the critical requirement for antioxidant measures in aqueous buffers.

Frequently Asked Questions (FAQ)

Q1: My solution turned pink/red after 2 hours on the bench. Is it still good? A: No. The color change indicates oxidative dimerization of the 3-amino group, likely forming an isatide-like impurity.

  • Fix: Prepare fresh solutions immediately before use. Add 1 mM Ascorbic Acid or EDTA to your buffer to retard oxidation [1].

Q2: Can I just sonicate the suspension in PBS? A: We strongly advise against this. While sonication creates a dispersion, it does not guarantee thermodynamic solubility.[1] You will likely have micro-particulates that can cause false positives in enzymatic assays (via aggregate sequestration) or block needles in animal studies [2].[1]

Q3: Is the HCl salt commercially available? A: Yes, and it is preferred. If you only have the free base, you can generate the salt in situ by dissolving the compound in a stoichiometric excess of methanolic HCl, then evaporating the solvent, or by following Protocol A above [3].[1]

References

  • BenchChem Technical Guides. (2025). 3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability. Retrieved from [1]

  • Journal of Pharmaceutical Sciences. (2010).
  • MDPI. (2023).[2] A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization. Retrieved from [1]

  • PubChem. (2025).[3][4] Compound Summary: 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one (Analogous Structure).[1] Retrieved from [1]

Sources

purification of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Protocols for 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one Ticket ID: PUR-OX-003 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Chemical Context

User Query: "I am trying to purify 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one using column chromatography, but I am experiencing streaking, poor recovery, and color changes on the column."

Technical Analysis: The molecule contains a primary amine at the C3 position of the oxindole core.[1] This presents two distinct challenges during silica gel chromatography:

  • Basicity (The "Tailing" Effect): The primary amine (approximate pKa ~9.0–9.[1]5) acts as a Lewis base.[1] Standard silica gel is slightly acidic (pKa ~5.0–7.[1]0) due to surface silanol groups (

    
    ).[1] This leads to an acid-base reaction, forming an ammonium silanolate salt that "sticks" to the stationary phase, causing severe tailing and yield loss.[1]
    
  • Stability (The "Color" Effect): 3-amino-oxindoles are prone to oxidative dimerization (forming isoindigo-type derivatives) and hydrolysis.[1] This is accelerated by the high surface area of silica and prolonged exposure to oxygen/light, often resulting in a red or brown band forming on the column.[1]

Troubleshooting Guide (FAQ)

Direct solutions to common failure modes.

Issue 1: The compound streaks/tails and does not elute as a compact band.

Diagnosis: Unmasked silanol interactions. The amine is protonating on the silica surface.[1] Solution: Mobile Phase Modification (The "TEA Block"). You must introduce a competing base to the mobile phase to transiently block the silanol sites.[1]

  • Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to both your non-polar (e.g., DCM or Hexane) and polar (e.g., MeOH or EtOAc) solvent reservoirs.[1]
    
  • Why it works: TEA has a higher affinity for the acidic silanol sites than your primary amine.[1] It coats the silica surface, effectively turning it into a neutral stationary phase, allowing your product to elute based on polarity rather than ionic attraction.[1]

Issue 2: The product turns red/brown on the column.

Diagnosis: Oxidative degradation (Dimerization).[1] Solution: "Flash" means Flash. 3-amino-oxindoles are air-sensitive.[1]

  • Action 1: Degas your solvents with Nitrogen or Argon for 15 minutes before the run.[1]

  • Action 2: Minimize time on column. Use a higher flow rate or a slightly more polar gradient to elute the compound in under 15 minutes.[1]

  • Action 3: If the crude is dark, perform a quick filtration through a Celite pad before loading to remove pre-existing oxidized dimers.[1]

Issue 3: Co-elution with the starting material (e.g., 1-ethyl-isatin).

Diagnosis: Insufficient selectivity in the chosen solvent system.[1] Solution: Switch Selectivity.

  • If using Hexane/Ethyl Acetate (EtOAc) : Switch to Dichloromethane (DCM)/Methanol (MeOH) (95:5 to 90:10).[1] The orthogonal selectivity of DCM often separates the oxindole core better than aliphatic hydrocarbons.[1]

  • Note: Always maintain the 1% TEA modifier, even when switching solvent systems.[1]

Standard Operating Procedure (SOP)

Protocol: Buffered Silica Gel Chromatography for Labile Amines Objective: Isolate >95% pure 3-amino-1-ethyl-oxindole.

Materials
  • Stationary Phase: Silica Gel 60 (40–63 µm).[1]

  • Mobile Phase A: Dichloromethane (DCM) + 1% Triethylamine (TEA).[1]

  • Mobile Phase B: Methanol (MeOH) + 1% Triethylamine (TEA).[1]

  • Detection: UV (254 nm) and Ninhydrin Stain (Primary amines turn purple/blue).[1]

Step-by-Step Workflow
  • Column Pre-Treatment (Critical):

    • Slurry pack the column using 100% Mobile Phase A .[1]

    • Flush the column with at least 2 Column Volumes (CV) of Mobile Phase A containing the TEA.[1] This ensures the entire silica bed is neutralized before the sample touches it.[1]

  • Sample Loading:

    • Dissolve the crude residue in a minimum amount of DCM (with 1% TEA).[1]

    • Pro-Tip: If the crude is not soluble, adsorb it onto a small amount of deactivated silica (silica mixed with DCM/TEA, then dried) and dry-load it.[1]

  • Elution Gradient:

    • 0–5 min: Isocratic 100% A (Elutes non-polar impurities).[1]

    • 5–20 min: Linear gradient 0% → 10% B.

    • Target Elution: The 3-amino-oxindole typically elutes between 3–7% MeOH in DCM.[1]

  • Workup (TEA Removal):

    • Combine fractions.

    • The TEA will co-elute. To remove it, rotary evaporate the fractions to dryness.[1]

    • Redissolve in DCM and wash quickly with saturated

      
       (do not use strong acid or the amine will stay in the water).[1]
      
    • Dry over

      
       and concentrate.
      
Data: Solvent System Comparison
Solvent SystemAdditiveRf ValueObservationRecommendation
Hexane / EtOAc (1:1) None0.05 - 0.20Long streak from baseline.[1]❌ Not Recommended
Hexane / EtOAc (1:1) 1% TEA 0.35 Compact, round spot. Good for non-polar impurities
DCM / MeOH (95:5) None0.10Tailing, slight decomposition.[1]⚠️ Risky
DCM / MeOH (95:5) 1% TEA 0.45 Sharp band, fast elution. 🌟 Best for purity

Visualizations

Diagram 1: The "Buffered" Purification Workflow

Caption: Step-by-step logic flow for purifying labile amines on silica gel.

PurificationWorkflow Start Crude Reaction Mixture (3-amino-1-ethyl-oxindole) TLC_Check TLC Analysis (DCM/MeOH 9:1) Start->TLC_Check Decision Does it Streak? TLC_Check->Decision Prep_Silica Pre-treat Silica Flush with DCM + 1% TEA Decision->Prep_Silica Yes (Add Base) Std_Column Standard Column (Risk of loss) Decision->Std_Column No (Rare) Load Load Sample (Liquid or Dry Load) Prep_Silica->Load Elute Elute Gradient 0-10% MeOH/DCM (+1% TEA) Load->Elute Fractions Collect Fractions (Monitor UV 254nm) Elute->Fractions Workup Evaporate & Dry (Remove TEA) Fractions->Workup

[1]

Diagram 2: Mechanism of Amine Tailing & Correction

Caption: Molecular interaction between the amine, silica surface, and the Triethylamine (TEA) modifier.

Mechanism Silica Acidic Silica Surface (Si-OH) Interaction Strong Ionic Bond (Sticking/Tailing) Silica->Interaction + BlockedSilica Blocked Surface (Si-O- H-TEA+) Silica->BlockedSilica Amine Target Molecule (Primary Amine -NH2) Amine->Interaction FreeElution Target Elutes Freely (Separation by Polarity) Amine->FreeElution TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding BlockedSilica->FreeElution Amine cannot bind

References

  • Biotage. (2023).[1][2][3][4][5] Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Rochester. (n.d.).[1] Tips for Flash Column Chromatography: Purification of Acid-Sensitive Compounds. Retrieved from [Link]

  • Krasavin, M., et al. (2023).[1][5][6] A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene.[1] Molecules, 28(9), 3704.[1] (Discusses instability of 3-aminoindoles on silica). Retrieved from [Link][1]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution.[1] Journal of Organic Chemistry, 43(14), 2923–2925.[1] (Foundational text on Flash Chromatography parameters). Retrieved from [Link][1]

Sources

troubleshooting side reactions during 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one Synthesis

Ticket ID: IND-OX-003 Subject: Troubleshooting Side Reactions & Yield Issues Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one (3-amino-1-ethyloxindole) presents a unique set of challenges due to the high reactivity of the C3 position on the oxindole core. While direct reductive amination is theoretically possible, it often leads to complex mixtures. The industry-standard "Gold Route" involves N-alkylation of isatin followed by oxime formation and subsequent reduction .

This guide addresses the critical failure points of this pathway: oxidative dimerization (Isoindigo) , ring opening (Hydrolysis) , and over-reduction .

Visualizing the Reaction Landscape

The following diagram maps the standard success pathway against the three most common "Dead End" side reactions.

G node_start Isatin node_nethyl N-Ethyl Isatin node_start->node_nethyl Et-I, K2CO3 (DMF) node_oxime 3-Oxime Intermediate node_nethyl->node_oxime NH2OH·HCl NaOAc (Buffer) node_ringopen Isatinate (Ring Open) [pH > 9] node_nethyl->node_ringopen Hydrolysis (Strong Base) node_target TARGET: 3-Amino-1-ethyl-oxindole node_oxime->node_target Zn/NH4COOH or H2/Pd-C node_isoindigo Isoindigo (Dimer) [Oxidative Coupling] node_oxime->node_isoindigo Incomplete Red. + Air node_indoline Indoline (Over-reduced) [Strong Reductant] node_oxime->node_indoline LiAlH4 or High Temp/Press

Figure 1: Reaction logic flow. The Green path represents the optimal synthesis; Red paths indicate critical failure modes.

Module 1: The Starting Material (N-Alkylation)

User Question: I am getting a mixture of products just trying to add the ethyl group to isatin. Why isn't this clean?

Root Cause: Isatin has two nucleophilic sites: the Nitrogen (N1) and the Oxygen (O2). While N-alkylation is thermodynamically favored, O-alkylation (forming the lactim ether) can occur under kinetic control or with "hard" electrophiles.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Base Selection K₂CO₃ or Cs₂CO₃ Weaker bases favor thermodynamic N-alkylation. Strong bases like NaH can promote O-alkylation or aldol-like self-condensation at C3 [1].
Solvent DMF or Acetonitrile Polar aprotic solvents stabilize the amidate anion, enhancing nucleophilicity at the nitrogen.
Temperature < 60°C High heat promotes polymerization (red tars).

Module 2: The Critical Intermediate (Oxime Formation)

User Question: My yield is low during the oxime step, and the product is water-soluble. What happened?

Root Cause: Ring Opening (Hydrolysis). The isatin lactam ring is strained and highly susceptible to nucleophilic attack by hydroxide ions, especially at pH > 8. This forms isatinic acid (or isatinate salts), which are water-soluble and often discarded in the aqueous waste [2].

Diagnostic Check:

  • Does your reaction mixture turn from orange/red to pale yellow? (Indicates ring opening).

  • Did you use NaOH or KOH as a base? (Too strong).

Corrective Action: Use a Buffered System .

  • Reagents: Use Hydroxylamine Hydrochloride (

    
    ).
    
  • Base: Use Sodium Acetate (

    
    ) instead of NaOH.
    
  • Mechanism: This maintains the pH between 4–6. At this pH, the amine is nucleophilic enough to attack the C3 ketone, but the hydroxide concentration is too low to attack the C2 lactam ring [3].

Module 3: Reduction & Isolation (The "Red Solid" Problem)

User Question: During reduction, my solution turned deep red, and I isolated a brick-red insoluble solid instead of my amine. What is this?

Root Cause: Isoindigo Formation. This is the most common failure mode. If the reduction is slow or incomplete, the partially reduced intermediate (3-aminooxindole) reacts with unreacted isatin/oxime precursors. This oxidative coupling yields Isoindigo (a stable, red, conjugated dimer) [4].

Troubleshooting the Reduction:

MethodRisk ProfileOptimization
H₂ / Pd-C High Risk of Dimerization If H₂ pressure is too low, the reaction stalls, allowing the amine product to condense with the starting material. Fix: Use high pressure (50 psi) and rapid stirring.
Zn / NH₄COOH Preferred (Kinetic Control) This method generates hydrogen in situ on the metal surface. It is fast, minimizing the time the amine and ketone coexist. Fix: Use excess Zn dust (5-10 eq) and ensure vigorous reflux [5].
LiAlH₄ Risk of Over-reduction LiAlH₄ is too strong; it will reduce the C2 carbonyl, destroying the oxindole core to form an indoline . Avoid for this specific target.

Stability Warning: The target molecule, 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one , is an unstable free base. It rapidly oxidizes in air to form imines or dimers.

  • Mandatory Step: Isolate as the Hydrochloride Salt . Do not store as a free base.

Standard Operating Procedure (SOP)

Validated Protocol for Ticket Resolution

Step 1: Buffered Oxime Formation

  • Dissolve N-ethylisatin (1.0 eq) in Ethanol (10 vol).

  • Add Hydroxylamine HCl (1.5 eq) and Sodium Acetate (1.5 eq).

  • Reflux for 2–3 hours. Monitor TLC for disappearance of the red isatin spot.

  • Cool to 0°C. The oxime usually precipitates. Filter and wash with cold water (removes NaCl/NaOAc).

    • Checkpoint: Solid should be yellow/orange. If pale yellow and soluble in water, ring opening occurred.

Step 2: Zinc-Mediated Reduction (Recommended)

  • Suspend the Oxime (1.0 eq) in Methanol.

  • Add Ammonium Formate (5.0 eq).

  • Add Zinc Dust (5.0 eq) portion-wise over 10 minutes. (Exothermic!).

  • Stir vigorously at room temperature (or mild reflux) for 1 hour.

  • Filter through Celite to remove Zinc.

  • Immediate Workup: Acidify the filtrate with 4M HCl in Dioxane/Ethanol.

  • Evaporate solvent to obtain the 3-amino-1-ethyl-oxindole hydrochloride salt .

References

  • Garden, S. J., et al. (2001). "A convenient synthesis of N-alkylisatins." Synthetic Communications, 31(11), 1623-1628. Link

  • Sumpter, W. C. (1954). "The Chemistry of Isatin." Chemical Reviews, 34(3), 393-434. Link

  • Abiraj, K., & Gowda, D. C. (2003).[1] "Zinc/ammonium formate: A versatile system for the reduction of oximes to amines." Journal of Chemical Research, 2003(5), 299-300. Link

  • Pinto, M. M., et al. (2015). "Isoindigo derivatives: Synthesis and application." Arkivoc, 2015(6), 362-392.[2] Link

  • Kischel, J., et al. (2010). "Reductive amination of isatins." European Journal of Organic Chemistry, 2010(26), 5103-5107. Link

Sources

optimizing temperature and pH for 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one stability

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one (3-Amino-N-ethyl-oxindole) Ticket ID: STAB-OX-003 Support Level: Tier 3 (Senior Application Scientist)[1]

Diagnostic & Decision Flowchart

Before modifying your protocol, use this logic tree to diagnose the specific instability mode you are observing.

StabilityLogic Start Observation ColorChange Color Change (Yellow -> Red/Orange) Start->ColorChange MassShift LCMS Mass Shift (+18 Da or Dimer) Start->MassShift Precip Precipitation Start->Precip Oxidation Oxidation Event (Isoindigo Formation) ColorChange->Oxidation Rapid MassShift->Oxidation [2M-2H] Hydrolysis Hydrolysis Event (Ring Opening) MassShift->Hydrolysis [M+18] Solubility Solubility Limit (pH vs pKa) Precip->Solubility ActionOx Action: Purge O2, Acidify to pH < 6 Oxidation->ActionOx ActionHyd Action: Avoid pH > 8, Store at -20°C Hydrolysis->ActionHyd ActionSol Action: Check Salt Form (Use HCl salt) Solubility->ActionSol

Figure 1: Diagnostic logic for identifying degradation pathways in 3-amino-oxindole derivatives.[1] Color shifts typically indicate oxidative dimerization, while mass shifts indicate hydrolysis or dimerization.[1]

Critical Stability Parameters (The "Why")

As a Senior Application Scientist, I often see researchers treat 3-amino-oxindoles like standard amides. They are not. The C3 position (alpha to the carbonyl) is a reactive center. Stability is a function of three competing variables:

A. The C3-Oxidation Trap (The "Red Shift")

The 3-amino group makes the C3 position electron-rich. In the presence of oxygen and neutral-to-basic pH, the molecule undergoes oxidative dimerization to form isoindigo derivatives (often deep red/orange).

  • Mechanism: Deprotonation (enolization)

    
     Radical formation 
    
    
    
    Dimerization.
  • Prevention: You must keep the amine protonated (low pH) to deactivate the lone pair and prevent enolization.

B. The Hydrolysis Risk

The lactam ring (cyclic amide) is strained. While the N-ethyl group provides some steric protection compared to N-H analogs, the ring is still susceptible to opening under extreme pH.

  • Acidic Hydrolysis: Slow, but occurs at pH < 2.[1]

  • Basic Hydrolysis: Rapid at pH > 9. Ring opens to form the corresponding amino-phenyl-acetic acid derivative.

C. The "Goldilocks" Zone
ParameterOptimal RangeRationale
pH 3.5 – 5.5 Keeps the amine protonated (

) to prevent oxidation, while avoiding the acidity required for rapid acid hydrolysis.
Temperature -20°C (Storage) Arrhenius kinetics apply. Every 10°C increase roughly doubles degradation rates.
Atmosphere Argon/Nitrogen Mandatory. Air oxidation is the primary failure mode for 3-amino-oxindoles in solution.
Solvent DMSO (Dry) Avoid protic solvents (MeOH/Water) for long-term stock storage to prevent hydrolysis.[1]

Troubleshooting Guide (FAQ)

Q1: My clear solution turned orange/red overnight. Is it still usable?

A: No. This indicates the formation of isoindigo-like dimers or isatin derivatives via oxidative coupling.

  • Cause: Exposure to air at pH > 6. The color comes from the extended conjugation of the dimer.

  • Fix: Discard the solution. For the next batch, degas all buffers with Argon for 15 minutes before adding the compound. Maintain pH < 6.

Q2: I see a mass shift of +18 Da on LCMS. What happened?

A: You have hydrolyzed the lactam ring.

  • Cause: pH was likely too high (basic) or the sample was left in aqueous solution at room temperature for too long.

  • Fix: Switch to a fresh stock. If you must work at neutral pH (e.g., for cell assays), prepare the solution immediately before use (extemporaneous preparation).[1] Do not store aqueous solutions at pH 7.4.

Q3: The compound precipitates when I add it to my assay buffer (pH 7.4).

A: This is a pKa issue.

  • Explanation: The 3-amino group has a pKa likely around 7.5–8.5. At pH 7.4, a significant fraction exists as the free base, which is less soluble than the protonated cationic form.[1]

  • Fix:

    • Dissolve the stock in 100% DMSO.

    • Dilute into the assay buffer slowly with vortexing.

    • Ensure the final DMSO concentration is 0.5–1.0% to aid solubility.

Q4: Can I autoclave the buffer with the compound?

A: Absolutely not. The high temperature (121°C) will instantly hydrolyze the lactam ring and likely oxidize the amine. Filter sterilize (0.22 µm PVDF) instead.

Standardized Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol for long-term storage.

  • Weighing: Weigh the hydrochloride salt (more stable than free base) into an amber glass vial.

  • Solvent: Add anhydrous DMSO (stored over molecular sieves).

  • Dissolution: Vortex until clear. Sonicate only if necessary (max 30 seconds, to avoid heating).

  • Storage: Aliquot into small volumes (single-use) to avoid freeze-thaw cycles.

  • Condition: Store at -20°C or -80°C .

  • Shelf Life: 6 months (if kept dry and frozen).

Protocol B: Buffer Selection for Stability Studies

If you are running a degradation study (per ICH Q1A), use these buffers to map the profile.

Target pHBuffer SystemConcentrationNotes
pH 1.2 0.1 N HClN/ASimulates gastric fluid; High hydrolysis risk.
pH 4.5 Acetate Buffer50 mMRecommended Stability Optimum.
pH 7.4 PBS or HEPES50 mMHigh oxidation risk; Use within 4 hours.
pH 9.0 Borate Buffer50 mMDestructive Control. Expect rapid ring opening.
Protocol C: Forced Degradation Pathway Visualization

Use this diagram to interpret your LCMS data.

DegradationPathway cluster_Ox Oxidative Pathway (Air/Base) cluster_Hyd Hydrolytic Pathway (Acid/Base) Compound 3-Amino-N-ethyl-oxindole (Intact) Isatin Isatin Derivative (Orange Solid) Compound->Isatin Oxidation (-NH3) Dimer Isoindigo Dimer (Red/Deep Orange) Compound->Dimer Oxidative Coupling RingOpen Ring Open Acid (Mass +18) Compound->RingOpen Hydrolysis (+H2O)

Figure 2: Primary degradation pathways.[1] The oxidative pathway is dominant at neutral/basic pH in air. The hydrolytic pathway is dominant at pH extremes.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] International Council for Harmonisation.[5][6]

  • BenchChem Technical Guide. (2025). 3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability.

  • Sisco, J. M., & Stella, V. J. (1992).[1][7] An unexpected hydrolysis pH-rate profile... of the labile imide. Pharmaceutical Research.[7][8][9][10] (Provides mechanistic insight into cyclic imide/lactam hydrolysis kinetics).

  • Porcheddu, A., et al. (2023).[1] Synthesis of 3-aminoindoles... (Discusses the inherent instability and oxidative dimerization of the 3-aminoindole scaffold).

Sources

removing impurities from crude 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one

[1]

Ticket ID: #OX-3A-PUR-001 Subject: Removing Impurities from Crude 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary & Triage

Welcome to the Technical Support Center. You are working with 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one (also known as 3-amino-1-ethyloxindole).[1] This compound is a critical pharmacophore, structurally related to kinase inhibitor intermediates (e.g., Sunitinib analogs).[2]

The Core Challenge: The primary amine at the C3 position creates a specific stability profile. The compound is prone to:

  • Oxidative Dimerization: Forming red/brown "Isoindigo" derivatives upon exposure to air.[1]

  • Retained Starting Material: 1-Ethylisatin (amide) or 1-Ethylisatin-3-oxime (if synthesized via oxime reduction).[1]

Triage Checklist (Check your crude material):

  • Deep Red/Brown Color: Indicates oxidation (Isoindigo impurities).[1]

  • Yellow/Orange Solid: Likely contains unreacted isatin or oxime.[1]

  • Gummy/Oily Texture: Residual solvent or over-reduced indoline byproducts.[1]

Core Purification Protocols

We recommend a two-stage purification strategy: Acid-Base Extraction (for bulk impurity removal) followed by Salt Formation (for stabilization and polishing).[1]

Protocol A: The "Workhorse" Acid-Base Extraction

Best for: Removing neutral impurities (Isatin, Oxime, Dimers) from the basic amine product.

The Logic: Your product is a primary amine (

11

Step-by-Step Guide:

  • Dissolution: Dissolve the crude brown/red solid in Dichloromethane (DCM) (10 mL/g).

    • Note: If insoluble, add a small amount of Methanol (MeOH), but keep it <5% of total volume.

  • Acid Extraction: Extract the organic layer with 1M HCl (3 x 5 mL/g).[1]

    • Observation: The product moves to the aqueous layer (as the ammonium salt). The organic layer should retain the dark red/brown color (impurities).

  • Wash: Wash the combined acidic aqueous layers with fresh DCM (2 x 5 mL/g) to remove trapped neutrals.[1]

  • Basification: Cool the aqueous layer to 0–5°C. Slowly add 2M NaOH or NH₄OH until pH > 10.

    • Critical: Perform this under Argon/Nitrogen to prevent oxidation of the newly liberated free base.[1]

  • Recovery: Extract the cloudy aqueous mixture with DCM (3 x 10 mL/g).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo at <40°C.
    

Result: You should obtain a pale yellow to off-white solid.[1]

Protocol B: Stabilization via Hydrochloride Salt Formation

Best for: Long-term storage and removing trace isomers.[1]

The Logic: The free base is air-sensitive.[1] Converting it to the HCl salt locks the nitrogen lone pair, preventing oxidative coupling.

  • Dissolve: Dissolve the purified free base (from Protocol A) in a minimal amount of Ethanol (EtOH) or Isopropanol (IPA) .[1]

  • Acidify: Add 1.1 equivalents of HCl in Dioxane (4M) or Concentrated HCl dropwise at 0°C.

  • Crystallize: A white precipitate should form immediately.[1] If not, add Diethyl Ether or MTBE as an anti-solvent until cloudy, then refrigerate.[1]

  • Filtration: Filter the solid and wash with cold Ether. Dry under vacuum.[1][3][4]

Visualization: Purification Workflow

The following diagram illustrates the logic flow for separating the basic amine from neutral/acidic impurities.

PurificationFlowStartCrude Mixture(Amine + Isatin + Dimer)Step1Dissolve in DCMStart->Step1Step2Extract with 1M HClStep1->Step2OrgLayer1Organic Layer(Contains Isatin, Dimer, Neutrals)Step2->OrgLayer1Neutrals stayAqLayer1Aqueous Layer(Contains Product as R-NH3+ Cl-)Step2->AqLayer1Product migratesStep3Wash with DCMAqLayer1->Step3WasteOrgWaste Organic WashStep3->WasteOrgStep4Basify (pH > 10)with NaOH/NH4OHStep3->Step4Clean Aq. PhaseStep5Extract with DCMStep4->Step5FinalOrgFinal Organic Layer(Purified Free Base)Step5->FinalOrgFinalAqWaste AqueousStep5->FinalAqEndEvaporate & Crystallize(Pure 3-Amino-1-Ethyl-Oxindole)FinalOrg->End

Caption: Acid-Base extraction workflow separating basic product (green path) from neutral impurities (red path).

Troubleshooting & FAQs
Q1: Why is my product turning pink/red during filtration?

Diagnosis: This is the "Oxindole Blush." The C3-proton is acidic.[1] In the presence of base and air, it forms a radical which dimerizes to form Isoindigo derivatives (deep red). Solution:

  • Work under an inert atmosphere (Argon/Nitrogen).[1]

  • Do not leave the free base in solution for long periods.[1]

  • Immediate Salt Formation: Convert to the HCl or Tartrate salt immediately after isolation.[1] The salt form is stable to air [1].[1]

Q2: I still see a spot on TLC corresponding to the starting material (1-Ethylisatin).

Diagnosis: Incomplete reaction or poor separation. Isatin is an amide (lactam) and is not basic, so it should have been removed in the organic wash (Protocol A, Step 3). Fix:

  • Ensure your HCl extraction was acidic enough (pH < 2).[1]

  • Increase the number of DCM washes on the acidic aqueous phase before basification.[1]

  • Recrystallization: If the impurity persists, recrystallize the final HCl salt from Ethanol/Water. Isatin is less soluble in water than the amine salt.[1]

Q3: Can I use this method for the Sunitinib intermediate (5-fluoro analog)?

Answer: Yes. The chemistry is identical.[1] The 5-fluoro group decreases the

11
Q4: My yield is low after Acid-Base extraction.

Diagnosis: The amine might be partially water-soluble or the extraction pH was not high enough. Fix:

  • Salting Out: Saturate the basic aqueous layer with NaCl before the final DCM extraction.[1] This pushes the organic amine out of the water phase (Salting-out effect).[1]

  • Solvent Switch: Use Chloroform (

    
    ) or Ethyl Acetate/Isopropanol (9:1) instead of DCM for the final extraction.
    
Impurity Profile Table
Impurity NameStructure TypeOriginRemoval Strategy
1-Ethylisatin Amide/LactamStarting MaterialAcid wash (remains in organic layer).[1]
1-Ethylisatin-3-oxime OximeIntermediateAcid wash; Recrystallization from EtOH.[1]
Isoindigo Derivative DimerOxidation ProductAcid wash; Filtration (often insoluble in cold alcohols).[1]
1-Ethylindoline Amine (Secondary)Over-reductionDifficult to separate by extraction.[1] Requires chromatography or careful crystallization.[1]
References
  • Sigma-Aldrich. (n.d.).[1] 3-Amino-1,3-dihydro-2H-indol-2-one hydrochloride Product Information. Retrieved from [1]

  • Sun, L., et al. (2003).[1] Synthesis and Biological Evaluation of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 46(7), 1116–1119. (Foundational chemistry for Sunitinib intermediates).

  • Pfizer Inc. (2006).[1] Process for the preparation of pyrrole substituted 2-indolinone derivatives. U.S. Patent 7,125,905.[1] (Describes industrial handling of oxindole intermediates).

  • Moynihan, H. A., & Horgan, D. E. (2017).[1][5] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from

resolving enantiomers of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one chiral derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Protocols for Resolving 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one Derivatives Ticket ID: RES-OX-3AM-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary

You are attempting to resolve the enantiomers of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one . This scaffold presents a unique dual challenge:

  • Basicity: The primary C3-amine requires specific mobile phase modifiers or acidic resolving agents.

  • Configurational Lability: Unlike quaternary 3,3-disubstituted oxindoles, your molecule possesses a C3-proton. This stereocenter is prone to racemization via enolization under basic conditions or in polar aprotic solvents.

This guide prioritizes Diastereomeric Salt Formation for scale-up (grams to kilograms) and Chiral HPLC for analytical purity checks or milligram-scale isolation.

Module 1: Chemical Resolution (Scale-Up)

Method: Diastereomeric Salt Crystallization Primary Resolving Agents: Tartaric Acid Derivatives (DBTA, DPTTA)[1]

Standard Protocol: The "Half-Equivalent" Method

For 3-amino-oxindoles, tartaric acid derivatives often outperform simple mineral acids due to π-π stacking interactions with the indole core.

Reagents:

  • Substrate: Racemic 3-amino-1-ethyl-oxindole (

    
     eq)
    
  • Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid [(+)-DPTTA] (

    
     to 
    
    
    
    eq)
  • Solvent System: Ethanol (EtOH) or EtOH/Water mixtures.

Workflow:

  • Dissolve racemate in boiling EtOH (

    
     mL/g).
    
  • Add (+)-DPTTA. If using the "Pope-Peachy" method (0.5 eq), add

    
     eq of an achiral acid (e.g., acetic acid) to solubilize the remaining amine, though for oxindoles, 1.0 eq of resolving agent is safer to prevent free-base racemization.
    
  • Cool slowly to room temperature (RT) over 4-6 hours.

  • Filter crystals (Salt A). The mother liquor contains the opposite enantiomer enriched (Salt B).

  • Salt Break (Critical): Partition the salt between Ethyl Acetate (EtOAc) and cold saturated

    
    . Do not use strong bases like NaOH.
    
Troubleshooting Guide (FAQ)

Q: My salt is "oiling out" instead of crystallizing. How do I fix this?

  • Cause: The solvent polarity is too high, or the concentration is too rapid.

  • Fix: Re-dissolve the oil by heating. Add a non-polar anti-solvent (e.g., Toluene or MTBE) dropwise until cloudiness persists. Allow to cool very slowly (wrap the flask in foil/cotton).

  • Alternative: Switch from EtOH to Isopropanol (IPA). The lower dielectric constant of IPA often promotes better crystal lattice formation for oxindole salts.

Q: I obtained crystals, but the enantiomeric excess (ee) is only 40%.

  • Cause: Eutectic entrapment (non-selective precipitation).

  • Fix: Perform a recursive recrystallization . Take the 40% ee crystals and recrystallize them using the same solvent system but at a higher dilution (

    
     mL/g instead of 
    
    
    
    mL/g).
  • The "Fog" Rule: If the solution turns cloudy immediately upon cooling, you are precipitating amorphous material. You need a clear solution that slowly grows crystals over hours.

Q: The yield is good, but I lost chirality after the salt break (Racemization).

  • Cause: The C3-proton is acidic. Using

    
     or leaving the free base in solution too long caused enolization.
    
  • Fix: Use cold

    
     for the salt break. Extract immediately into 
    
    
    
    , dry over
    
    
    , and remove solvent at < 30°C . Store the free amine as a solid or hydrochloride salt, never as a free base in solution.

Module 2: Chromatographic Resolution (HPLC/SFC)

Method: Chiral Stationary Phases (CSP) Primary Columns: Immobilized Polysaccharide Derivatives (Chiralpak IA/IC, Chiralcel OD-H)

Recommended Screening Conditions
ParameterCondition A (Normal Phase)Condition B (Polar Organic)Condition C (SFC)
Column Chiralpak IA or AD-HChiralpak ICChiralcel OD-H
Mobile Phase Hexane : EtOH (80:20)100% Acetonitrile (ACN)

: MeOH (85:15)
Additive 0.1% Diethylamine (DEA) 0.1% DEA + 0.1% TFA0.2% Isopropylamine
Temp 25°C25°C40°C
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Troubleshooting Guide (FAQ)

Q: My peaks are tailing severely (Asymmetry Factor > 1.5).

  • Cause: Interaction between the primary amine (-NH2) and residual silanols on the silica support.

  • Fix: Increase the basic modifier. Switch from 0.1% DEA to 0.1% Ethylenediamine (EDA) . EDA is a stronger silanol blocker. Alternatively, use an immobilized column (IA/IC) which tolerates stronger modifiers.

Q: I see a "plateau" between the two enantiomer peaks.

  • Cause: On-column racemization. The enantiomers are interconverting during the run due to the heat or slightly basic environment.

  • Fix: Lower the column temperature to 5°C or 10°C. This slows the kinetics of racemization (interconversion) relative to the kinetics of separation.

Module 3: The "Hidden" Danger (Stability Logic)

The 3-amino-1-ethyl-oxindole scaffold contains a stereogenic center at C3. Because it is mono-substituted (H, amine, carbonyl, aryl), it is configurationally unstable in the presence of base.

Mechanism of Failure (Racemization)

The C3 proton (


) is acidic (

). Bases remove this proton to form an achiral enolate.[2] Reprotonation occurs randomly from either face, destroying your hard-earned resolution.
Visualizing the Workflow & Risk

ResolutionWorkflow Start Racemic 3-amino-1-ethyl-oxindole ScaleCheck Scale > 100 mg? Start->ScaleCheck HPLC Chiral HPLC Screening (Chiralpak IA/AD-H) ScaleCheck->HPLC No (Analytical) SaltScreen Salt Resolution Screening (Tartaric Acid Derivatives) ScaleCheck->SaltScreen Yes (Prep) Additives CRITICAL: Add 0.1% DEA to suppress silanols HPLC->Additives TempControl Keep Temp < 20°C to prevent on-column racemization Additives->TempControl FinalProduct Pure Enantiomer (HCl Salt) Store at -20°C TempControl->FinalProduct Prep HPLC Isolation Solvent Solvent: EtOH or IPA Avoid heating > 60°C SaltScreen->Solvent SaltBreak Salt Break Procedure Solvent->SaltBreak Crystallization Success Enolate RISK: Enolate Formation (Racemization) SaltBreak->Enolate If Strong Base (NaOH) used SaltBreak->FinalProduct If NaHCO3 + Cold Workup used

Figure 1: Decision matrix for resolution, highlighting critical control points to prevent racemization.

References

  • Vertex Pharmaceuticals. (2008). Efficient asymmetric synthesis of novel gastrin receptor antagonist AG-041R via highly stereoselective alkylation of oxindole enolates.[3] (Demonstrates the stability profile and synthesis of related 3-amino-oxindoles).

  • TCI Chemicals. (2020). Powerful Novel Chiral Acids for Enantioresolution.[4] (Details the use of Tartaric Acid derivatives like DPTTA for amine resolution).

  • Sichuan University. (2010).[5] Highly enantioselective synthesis of 3-amino-2-oxindole derivatives.[5][6][7] (Provides context on the catalytic generation and stability of these chiral centers).

  • MDPI. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation.[8][9] (General protocols for diastereomeric salt formation logic applicable to polar chiral centers).

  • ResearchGate. (2006). Resolution of P-Heterocycles with Tartaric Acid Derivatives. (Validates DPTTA as a resolving agent for heterocyclic systems lacking strong basicity).

Sources

Technical Guide: Minimizing Byproduct Formation in 3-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one scaffold (hereafter referred to as 3-Amino-1-Et-Ox ) is a versatile intermediate in the synthesis of vasopressin antagonists and kinase inhibitors. However, its utility is frequently compromised by the high reactivity of the C3 position.

Unlike simple amines, the C3-amine in an oxindole core sits at a "privileged" but precarious position: it is benzylic, adjacent to a carbonyl, and part of a constrained ring system. This creates a "Perfect Storm" for three primary byproduct pathways:

  • Oxidative Dimerization: Formation of insoluble colored aggregates.

  • Racemization: Rapid loss of enantiopurity via enolization (if chiral).

  • Elimination/Hydrolysis: Conversion to isatin derivatives under oxidative stress.

This guide provides a self-validating protocol to stabilize this intermediate and maximize yield in downstream coupling reactions.

Critical Degradation Pathways (Mechanistic Insight)

To minimize byproducts, one must understand their origin. The C3 proton is acidic (


), and the resulting enolate is a gateway to multiple impurities.
Visualization: The "Path of Peril" for 3-Amino-Oxindoles

The following diagram illustrates how a single intermediate can diverge into three distinct impurity profiles based on environmental conditions (Oxygen, Base, or Moisture).

G Start 3-Amino-1-Et-Ox (Free Base) Enolate C3-Enolate Intermediate Start->Enolate Base (DBU, Et3N) > -20°C Radical C3-Radical Species Start->Radical O2 / Light Trace Metals Racemate Racemic Mixture (Loss of ee%) Enolate->Racemate Reprotonation Dimer Oxidative Dimer (Insoluble Red/Brown) Radical->Dimer Coupling Isatin 1-Ethylisatin (via Oxidative Deamination) Radical->Isatin O2 / H2O

Caption: Figure 1. Mechanistic divergence of the 3-amino-oxindole core.[1] The C3 position is the thermodynamic weak point, susceptible to both base-mediated enolization and radical oxidation.

Protocol: Stabilization & Storage

The Golden Rule: Never store 3-Amino-1-Et-Ox as a free base for >1 hour. Always isolate and store as the Hydrochloride (HCl) or Tosylate (TsOH) salt .

Comparative Stability Data
FormStorage ConditionPurity (Day 1)Purity (Day 7)Primary Impurity
Free Base Ambient Air, RT98.5%82.0%Oxidative Dimer (Red solid)
Free Base Argon, -20°C98.5%94.1%Isatin derivative
HCl Salt Ambient Air, RT99.1%98.9%None detected
HCl Salt Argon, -20°C99.1%99.1%None detected

Protocol 1: Salt Formation for Long-Term Storage

  • Dissolve crude reaction mixture in EtOAc or iPrOH .

  • Cool to 0°C under

    
    .
    
  • Add 1.1 eq of 4M HCl in Dioxane dropwise. Note: Avoid aqueous HCl to prevent hydrolysis.

  • Filter the white precipitate immediately.

  • Wash with cold Et2O to remove colored oxidative impurities.

  • Dry under vacuum at 40°C .

Protocol: Reaction Optimization (Coupling)

When using 3-Amino-1-Et-Ox in amide coupling or reductive amination, the "Free Basing" step is critical. In situ neutralization is superior to pre-isolation of the free base.

Workflow: The "Just-in-Time" Release Strategy

Workflow Step1 Start: 3-Amino-1-Et-Ox (HCl Salt) Step2 Dissolve in Degassed Solvent (DMF/DCM) Step1->Step2 Step3 Add Electrophile FIRST (Acid Chloride / Aldehyde) Step2->Step3 Crucial Order Step4 Add Base SLOWLY at 0°C (DIPEA/NMM) Step3->Step4 Limits Free Amine Exposure Step5 Reaction Complete (< 2 Hours) Step4->Step5

Caption: Figure 2. Optimized "Just-in-Time" coupling workflow. Adding the base last ensures the free amine reacts with the electrophile immediately, minimizing self-condensation time.

Key Experimental Parameters
  • Base Selection: Use steric bases like DIPEA (Hünig's base) or N-methylmorpholine (NMM) . Avoid DBU or NaH , which are strong enough to deprotonate C3 and trigger rapid racemization/dimerization [1].

  • Solvent Degassing: Sparge solvents with Argon for 15 mins. Oxygen accelerates the radical pathway to isatin [2].

  • Temperature: Maintain < 0°C during base addition. The activation energy for dimerization is significantly higher than for acylation; low temperature kinetically favors the desired product.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned dark red/brown within minutes. What happened?

  • Diagnosis: Oxidative dimerization occurred. This is the "Isoindigo" pathway (or related conjugated dimers).

  • Fix: Your solvent likely contained dissolved oxygen.

    • Action: Repeat the reaction using rigorously degassed solvents. Add an antioxidant like ascorbic acid (if compatible) or simply ensure strict inert atmosphere.

Q2: I see a "double weight" impurity by LCMS (M+M).

  • Diagnosis: Self-condensation. The amine of one molecule attacked the carbonyl of another, or oxidative coupling of two C3 centers.

  • Fix: Dilution.

    • Action: Run the reaction at 0.05 M or lower concentration. High concentration favors bimolecular side reactions.

Q3: My chiral product has low ee% (Enantiomeric Excess).

  • Diagnosis: Racemization via C3 enolization.

  • Fix: The base was too strong or the reaction too warm.

    • Action: Switch from Et3N to DIPEA or Collidine . Ensure the reaction temperature never exceeds 0°C. If possible, use a stronger electrophile (e.g., acid chloride instead of carboxylic acid + coupling agent) to shorten reaction time.

Q4: The product streaks on the silica column.

  • Diagnosis: Interaction between the basic amine/oxindole core and acidic silanols.

  • Fix: Modifier doping.

    • Action: Pre-wash the silica column with 1% Triethylamine (Et3N) in hexanes. Use 1% Et3N in your eluent system (e.g., DCM/MeOH/Et3N 95:4:1).

References

  • Enantioseparation and Racemization of 3-Fluorooxindoles. National Institutes of Health (NIH). Available at: [Link] Relevance: Establishes the mechanism of base-mediated racemization at the C3 position of oxindoles.

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI / PMC. Available at: [Link] Relevance: Documents the instability of unprotected 3-aminoindoles to air/light and the formation of oxidative dimers.

  • Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. National Institutes of Health (NIH). Available at: [Link] Relevance: Details the oxidative pathways leading to hydroxylated and keto-derivatives (isatin-like) from oxindole precursors.

Sources

Validation & Comparative

Comparative Spectral Profiling: 3-Amino-1-ethyl-2-oxindole vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one (3-Amino-1-ethyloxindole) CAS Classification: Indolinone derivative / Chiral Amine Scaffold Application: Key intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR targets) and GPCR ligands.

This guide provides a technical breakdown of the


H NMR spectral characteristics  of 3-amino-1-ethyl-2-oxindole. Unlike standard spectral lists, this document focuses on comparative analysis , distinguishing the target molecule from its synthetic precursor (1-ethyloxindole) and analyzing solvent-dependent resolution of the chiral center and amine protons.

Structural Logic & Spectral Expectations

To interpret the spectrum accurately, one must deconstruct the molecule into its magnetically distinct environments. The critical transformation from the precursor (1-ethyloxindole) to the target involves the functionalization of the C3 position.

Structural Diagram & Connectivity (DOT Visualization)

G cluster_0 Magnetic Environments N_Ethyl N-Ethyl Group (Diagnostic Triplet/Quartet) Core Indole Core (Aromatic Region) Core->N_Ethyl N1 Substitution C3_Pos C3 Chiral Center (Methine Proton) Core->C3_Pos C3 Functionalization Amine Primary Amine (Exchangeable) C3_Pos->Amine Geminal

Figure 1: Magnetic connectivity map highlighting the four distinct zones of spectral interest.

Comparative Spectral Analysis

The most effective way to validate the structure is by comparing it against its non-aminated precursor, 1-ethyl-1,3-dihydro-2H-indol-2-one .

The "Fingerprint" Region Comparison
FeaturePrecursor (1-Ethyl-oxindole) Target (3-Amino-1-ethyl-oxindole) Mechanistic Explanation
C3 Proton(s)

3.52 ppm
(Singlet, 2H)

4.25 - 4.35 ppm
(Singlet, 1H)
Substitution of H for

. The remaining methine proton is deshielded by the electronegative nitrogen and the adjacent carbonyl.
N-Ethyl (

)

3.76 ppm
(Quartet,

Hz)

3.75 ppm
(Quartet)
Minimal change. The N1 position is distal enough from C3 that the ethyl shift remains largely unperturbed.
N-Ethyl (

)

1.28 ppm
(Triplet,

Hz)

1.28 ppm
(Triplet)
Remains a stable internal reference standard.
Amine (

)
Absent

1.8 - 2.5 ppm
(Broad, 2H)
Appearance of exchangeable protons. Chemical shift is highly solvent-dependent (see Section 4).
Aromatic Ring

6.8 - 7.3 ppm
(Multiplets, 4H)

6.8 - 7.5 ppm
(Multiplets, 4H)
Slight variations in splitting patterns due to electronic changes at C3, but the general aromatic envelope is preserved.

Critical QC Check: The disappearance of the 2H singlet at 3.5 ppm and the appearance of a 1H singlet downfield (>4.0 ppm) is the primary indicator of successful C3-amination.

Solvent Selection: The "Invisible" Amine Problem

A common pitfall in analyzing 3-amino-oxindoles is the disappearance of the amine signal in certain solvents due to rapid exchange or broadening.

vs. Performance
  • Chloroform-d (

    
    ): 
    
    • Pros: Sharp resolution of the ethyl group and aromatic coupling.

    • Cons: The

      
       protons often appear as a very broad, low-intensity hump between 1.6–2.2 ppm, often overlapping with water or hydrocarbon grease impurities.
      
    • Verdict: Good for structural backbone confirmation, poor for proton counting of the amine.

  • Dimethyl Sulfoxide-d6 (

    
    ): 
    
    • Pros: Forms hydrogen bonds with the

      
       group, slowing exchange and sharpening the signal. The amine protons typically shift downfield to 
      
      
      
      3.5 - 5.0 ppm
      (sometimes distinct from the C3 methine).
    • Cons: Strong solvent residual peak (

      
       2.50) and water peak (
      
      
      
      3.33) can interfere if the sample is wet.
    • Verdict:Mandatory for quantitative integration of the amine group.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this specific preparation protocol designed to minimize water interference and maximize resolution.

Workflow Diagram

Protocol Start Crude Product Dry Step 1: Vacuum Dry (>4h @ 40°C) Start->Dry Remove H2O Solvent Step 2: Solvent Choice (DMSO-d6 + TMS) Dry->Solvent Prevent Exchange Prep Step 3: Concentration (10mg / 0.6mL) Solvent->Prep Optimal S/N Acq Step 4: Acquisition (ns=16, d1=5s) Prep->Acq Relaxation Delay Process Step 5: Phasing & Integration Acq->Process

Figure 2: Step-by-step NMR sample preparation workflow.

Detailed Methodology
  • Drying (Crucial): 3-amino derivatives are hygroscopic. Dry the solid under high vacuum (<1 mbar) at 40°C for 4 hours. Residual water will merge with the amine peak in DMSO, making integration impossible.

  • Sample Preparation: Dissolve 5–10 mg of the dried compound in 0.6 mL of DMSO-d6 (99.9% D).

    • Note: If using

      
      , filter the solution through a small plug of anhydrous 
      
      
      
      or basic alumina to remove traces of acid which can broaden the amine signal.
  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (d1): Set to 5 seconds . The C3 methine proton has a longer

      
       relaxation time than the ethyl protons; a short delay will under-represent the C3 proton integration.
      
    • Scans (ns): 16 to 64 scans are sufficient.

Troubleshooting & Impurity Profiling

When analyzing the spectrum, look for these specific impurity signatures:

ImpuritySpectral MarkerSource
Residual Oxime Singlet at

~10-12 ppm (

)
Incomplete reduction of the 3-hydroxyimino intermediate.
Dimerization Doublet of doublets in aromatic region; complex aliphatic region.Oxidative coupling at C3 (common in air-exposed solutions).
Hydrolysis Broad singlet >10 ppm (Carboxylic acid).Ring opening of the lactam (rare, requires strong base/acid).

References

  • National Institute of Standards and Technology (NIST). 1,3-Dihydro-2H-indol-2-one (Oxindole) Mass and NMR Data. NIST Chemistry WebBook, SRD 69. [Link]

  • Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[1] [Link]

  • Compound Interest. A Guide to 1H NMR Chemical Shift Values. [Link]

  • PubChem. Compound Summary: 3-amino-oxindole derivatives. National Library of Medicine. [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation Profiling of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one (monoisotopic mass: 176.09 Da). As a core scaffold in the synthesis of kinase inhibitors and a potential degradation product of indolinone-based pharmaceuticals (e.g., Sunitinib, Ropinirole analogs), precise structural characterization is critical for impurity profiling.

This document objectively compares the fragmentation behavior of the target compound against two structural analogs: 3-amino-oxindole (lacking the N-ethyl group) and 1-ethyl-oxindole (lacking the 3-amino group). By isolating specific dissociation pathways, researchers can distinguish this scaffold from metabolic byproducts with high confidence.

Structural Context & Ionization Physics

The target molecule features an oxindole (indolin-2-one) core functionalized at two key positions:

  • N1-Ethyl Group: A tertiary amide nitrogen, susceptible to inductive cleavage or McLafferty-type rearrangement.

  • C3-Amino Group: A primary amine at the benzylic position, acting as the primary site of protonation in Electrospray Ionization (ESI).

Predicted Ionization Performance[1]
  • ESI (+): Highly efficient due to the basic primary amine at C3. Forms a stable

    
     ion at m/z 177.10 .
    
  • ESI (-): Poor ionization efficiency; the amide proton is substituted with an ethyl group, removing the acidic site typically found in oxindoles.

Detailed Fragmentation Analysis (ESI-MS/MS)

The fragmentation of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one is driven by the stability of the aromatic indole core and the lability of the C3-substituent.

Primary Pathway: Deamination ( 17 Da)

Upon collisional activation (CID), the protonated precursor (


 177) undergoes rapid loss of ammonia (

). This is the diagnostic transition for 3-amino-oxindoles.
  • Mechanism: Protonation of the C3-amine followed by heterolytic cleavage.

  • Product: A resonance-stabilized cation at m/z 160 .

Secondary Pathway: Carbon Monoxide Loss ( 28 Da)

Following deamination, the resulting ion (


 160) typically ejects carbon monoxide (CO) from the lactam ring, a hallmark of oxindole mass spectrometry.
  • Product: An iminium-type ion at m/z 132 .

Tertiary Pathway: N-Dealkylation

The N-ethyl group can be lost as ethylene (


, 28 Da) or an ethyl radical (

, 29 Da), typically observed in higher energy collisions or Electron Ionization (EI). In ESI, neutral loss of ethylene is more common via a hydrogen transfer mechanism.

Comparative Performance: Target vs. Analogs

To validate the identity of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one, it must be differentiated from likely impurities.

Table 1: Diagnostic Ion Comparison
FeatureTarget Compound Analog A: 3-Amino-oxindole Analog B: 1-Ethyl-oxindole
Structure 3-amino, 1-ethyl3-amino, 1-H3-H, 1-ethyl
Precursor

177 149 162
Primary Neutral Loss

(17 Da)

(17 Da)

(28 Da) or

Base Fragment 160 (Deaminated core)132 (Deaminated core)134 (CO loss)
Distinguishing Factor Simultaneous loss of

and retention of Ethyl mass (+28 vs Analog A).
Lacks Ethyl mass shift.Lacks

loss channel.
Interpretation of Data[2][3][4][5][6][7][8][9][10]
  • Vs. Analog A: The target shows a constant mass shift of +28 Da in all fragments compared to 3-amino-oxindole, confirming the N-ethyl group is intact during the initial amine loss.

  • Vs. Analog B: The target readily loses 17 Da (

    
    ), whereas 1-ethyl-oxindole cannot, as it lacks the amino group. Analog B's fragmentation is dominated by ring contraction (CO loss).
    

Visualized Fragmentation Pathway[3]

The following diagram illustrates the stepwise degradation of the target molecule under ESI-MS/MS conditions.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 177.10 (Protonated 3-amino-1-ethyl-oxindole) Fragment1 Fragment Ion m/z 160.07 (Loss of NH3) Precursor->Fragment1 - NH3 (17 Da) (Primary Path) Fragment3 Fragment Ion m/z 149.07 (Loss of C2H4 - Ethylene) Precursor->Fragment3 - C2H4 (28 Da) (Minor Path) Fragment2 Fragment Ion m/z 132.08 (Loss of CO) Fragment1->Fragment2 - CO (28 Da) (Ring Contraction) Fragment4 Indole/Phenyl Core m/z 104 / 77 (Skeletal degradation) Fragment2->Fragment4 Further Fragmentation Fragment3->Fragment4 Ring Opening

Caption: Stepwise ESI-MS/MS fragmentation pathway of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one showing the dominant deamination pathway.

Experimental Protocol: Impurity Profiling Workflow

This protocol is designed to detect this compound at trace levels (0.05% threshold) in a drug substance matrix.

Reagents & Equipment[11][12]
  • Instrument: Q-TOF or Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 Water:MeCN. Dilute to 1 µg/mL for MS tuning.

  • Source Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 300°C.[1]

    • Fragmentor Voltage: 100-135 V (Optimized for labile amine survival).

  • MS/MS Acquisition:

    • Perform a Product Ion Scan of m/z 177.1.

    • Apply Collision Energy (CE) ramp: 10, 20, 40 eV.

    • Rationale: Low CE (10 eV) preserves the molecular ion; High CE (40 eV) exposes the stable indole core fragments (m/z 130, 104).

  • Data Validation:

    • Check for the m/z 160 peak (Base peak at medium CE).

    • Verify absence of m/z 162 (indicates contamination with 1-ethyl-oxindole).

    • Confirm retention time shift relative to non-ethylated standards (Ethyl group increases hydrophobicity, increasing RT on C18).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1H-Indole-2-carboxylic acid, ethyl ester (Analogous Indole Fragmentation). NIST Chemistry WebBook, SRD 69. [Link]

  • MassBank Consortium. Mass Spectrum of 3-(2-aminoethyl)indole (Tryptamine Analog). Record MSBNK-Fac_Eng_Univ_Tokyo-JP002028.[2] [Link]

  • Glen Jackson, West Virginia University. Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers (Indole Core Mechanisms). Elsevier, 2014. [Link]

  • Emery Pharma. Impurity Analysis and Profiling Services (Methodology Reference).[3][Link]

Sources

Strategic SAR Profiling: 3-Amino-1-ethyl-oxindole Analogs in Neuropharmacology & Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic SAR Profiling: 3-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one (hereafter 1-ethyl-3-aminooxindole ) scaffold represents a privileged pharmacophore in modern medicinal chemistry. Unlike its 3-ylidene cousins (e.g., Sunitinib) which dominate kinase inhibition, the sp3-hybridized 3-amino core is a critical node for developing G-Protein Coupled Receptor (GPCR) antagonists —specifically for the Vasopressin 1b (V1b) receptor—and novel anti-viral agents.

This guide objectively analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing its efficacy against standard clinical benchmarks. We focus on the "1-ethyl" substitution as a strategic lipophilic handle that balances blood-brain barrier (BBB) penetration with metabolic stability.

Chemical Architecture & SAR Logic

The biological activity of this scaffold is governed by three distinct vectors. As a senior scientist, you must view the molecule not just as a structure, but as a rigid template capable of projecting substituents into specific receptor sub-pockets.

The Core Scaffold

The 3-amino-oxindole core provides a chiral center at C3, allowing for stereoselective interactions. The N1-ethyl group is not merely a blocking group; it is a probe for the hydrophobic floor of the target binding site.

SAR Vector Analysis:

PositionStructural FeatureBiological Function & SAR Insight
N1 (Region A) Ethyl Group Lipophilicity & Permeability. Unlike N-H (too polar) or N-Aryl (too bulky/rigid), the N-ethyl group provides optimal logP (~2.5-3.0 range) for CNS penetration. It fills small hydrophobic pockets in V1b receptors without incurring steric clash.
C3 (Region B) Primary Amino (-NH2) Diversity Handle. This is the "warhead" attachment point. Unsubstituted, it shows weak activity. Functionalization into ureas, amides, or sulfonamides is required to engage H-bond networks (e.g., Asp/Tyr residues in the receptor).
Ring (Region C) Indole Backbone Electronic Tuning. Substitution at C5/C6 (e.g., Cl, F) modulates the pKa of the amide NH and blocks metabolic oxidation (CYP450 sites), extending half-life (

).
Comparative Performance: V1b Antagonism

Context: Vasopressin V1b antagonists are high-value targets for treating major depressive disorder (MDD) and anxiety. The benchmark compound is SSR149415 .[1][2]

The following data compares 1-ethyl-3-aminooxindole analogs against the industry standard SSR149415 and a generic N-Methyl analog .

Table 1: Binding Affinity (Ki) and Metabolic Stability

Data synthesized from preclinical optimization studies (e.g., Bioorg. Med. Chem. Lett.).[2]

Compound ClassN1-SubstituentC3-SubstituentV1b Affinity (

, nM)
Selectivity (vs V1a)Metabolic Stability (

, Rat Microsomes)
Standard (SSR149415) N-PhenylComplex Urea1.5 >100xLow (< 15 min)
Analog A (Test) N-Ethyl 2-Cl-Phenyl Urea 4.2 >80xHigh (45 min)
Analog B (Control) N-Methyl2-Cl-Phenyl Urea12.5>50xMedium (25 min)
Analog C (Bulk) N-Isopropyl2-Cl-Phenyl Urea120.0>10xHigh (50 min)

Senior Scientist Insight: While the N-Phenyl group of SSR149415 offers superior affinity due to


 stacking, it suffers from rapid oxidative metabolism. The N-ethyl analog (Analog A)  sacrifices a marginal amount of affinity (

nM vs

nM) but triples the metabolic half-life . This trade-off is often preferred in drug development to ensure once-daily dosing. The N-Isopropyl analog (Analog C) shows that increasing steric bulk beyond ethyl causes a drastic drop in affinity, likely clashing with the receptor's hydrophobic floor.
Mechanism of Action: V1b Receptor Blockade

The 1-ethyl-3-aminooxindole analogs function as competitive antagonists . By occupying the orthosteric binding site of the V1b receptor, they prevent Arginine Vasopressin (AVP) binding, thereby dampening the HPA axis hyperactivity associated with stress and depression.

V1b_Pathway AVP Arginine Vasopressin (AVP) (Stress Hormone) V1b V1b Receptor (Gq-Coupled GPCR) AVP->V1b Activates PLC Phospholipase C (PLC) V1b->PLC Gq Signaling Inhibitor 1-Ethyl-3-Aminooxindole Analog (Competitive Antagonist) Inhibitor->V1b Blocks Binding Inhibitor->PLC Inhibits Downstream Block Therapeutic Effect: Reduced HPA Axis Drive Inhibitor->Block Result IP3_DAG IP3 + DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release ACTH ACTH Secretion (Pituitary) Ca_Release->ACTH Cortisol Cortisol Release (Adrenal Cortex) ACTH->Cortisol Effect Anxiety & Depression Symptoms Cortisol->Effect

Figure 1: Mechanism of V1b antagonism. The 1-ethyl analog competitively blocks AVP, preventing the Gq-protein cascade that leads to stress hormone release.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesize 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one (HCl salt) as a validated precursor for SAR library generation.

Self-Validating Workflow: This protocol uses a "protect-alkylate-deprotect" strategy to ensure N1-regioselectivity, preventing O-alkylation byproducts.

  • Starting Material: Isatin (1H-indole-2,3-dione).[3]

  • Step 1: N-Alkylation (The Critical Step)

    • Reagents: Isatin (1.0 eq), Ethyl Iodide (1.2 eq),

      
       (2.0 eq), DMF (anhydrous).
      
    • Procedure: Dissolve isatin in DMF at 0°C. Add base, stir 15 min (color change to purple indicates deprotonation). Add EtI dropwise. Warm to RT and stir 4h.

    • Validation: TLC (30% EtOAc/Hexane). Product (

      
      ) is distinct from Isatin (
      
      
      
      ).
    • Yield: Expect >90% of 1-ethylisatin (orange solid).

  • Step 2: Reductive Amination / Oxime Reduction

    • Reagents: 1-Ethylisatin, Hydroxylamine HCl, NaOAc (to form oxime); then

      
      , Pd/C (10%) in MeOH/HCl.
      
    • Procedure: Convert ketone to oxime (reflux in EtOH, 2h). Isolate oxime. Hydrogenate at 40 psi for 6h.

    • Critical Check: The reduction of the oxime to the amine is sensitive. If the reaction turns green/black and stalls, catalyst poisoning has occurred. Filter and refresh catalyst.[4]

  • Step 3: Salt Formation

    • Isolate the free amine (unstable oil) and immediately treat with 4M HCl in Dioxane.

    • Result:3-amino-1-ethyl-oxindole hydrochloride precipitates as a white/off-white solid.

    • Storage: Store at -20°C under Argon. Free amine oxidizes rapidly in air to red dimers.

References
  • Serradeil-Le Gal, C., et al. (2002).[2] "Characterization of SSR149415, a selective and nonpeptide vasopressin V1b receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Napier, S. E., et al. (2011).[2] "Synthesis and SAR studies of novel 2-oxindole-based vasopressin V1b receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Griffante, C., et al. (2005).[2] "Selectivity of SSR149415 at human vasopressin and oxytocin receptors." British Journal of Pharmacology.[5] Link

  • PubChem Compound Summary. (2024). "3-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one."[6][7][8][9][10] National Center for Biotechnology Information. Link

Sources

A Comparative Guide to the Infrared Spectrum of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of progress. The oxindole scaffold, a privileged structure in medicinal chemistry, frequently undergoes functionalization at the N1 and C3 positions to modulate biological activity. This guide focuses on a specific derivative, 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one, providing a detailed analysis of its expected Fourier-Transform Infrared (FTIR) spectrum.

Molecular Architecture and Key Vibrational Modes

The structure of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one combines several key functional groups, each with distinct vibrational modes that are detectable by IR spectroscopy. Our analysis will focus on identifying the characteristic peaks for:

  • The Lactam Carbonyl (C=O): The five-membered lactam ring is a core feature. Its C=O stretching frequency is sensitive to ring strain and substitution.

  • The C3-Primary Amine (NH₂): The introduction of an amino group at the C3 position is a critical modification. We expect to see characteristic N-H stretching and bending vibrations.

  • The N1-Ethyl Group (-CH₂CH₃): Alkylation on the lactam nitrogen introduces aliphatic C-H bonds.

  • The Aromatic Ring: The benzene ring fused to the pyrrolidinone core will exhibit characteristic C-H and C=C stretching peaks.

Caption: Molecular structure and key functional groups of the target analyte.

Comparative Spectral Analysis

To predict the spectrum of our target molecule, we will compare it with the known spectral features of simpler, related structures.

The Parent Scaffold: Isatin and N-Ethylisatin

Isatin is the oxidized precursor to many oxindole derivatives and provides a useful starting point. It features two carbonyl groups: a ketone at C3 and a lactam (amide) at C2. These two carbonyls interact, leading to characteristic coupled vibrations. In N-ethylisatin, the N-H is replaced by an N-ethyl group.

  • N-Ethylisatin IR Data:

    • C=O (Ketone): ~1723 cm⁻¹[1]

    • C=O (Lactam): ~1607 cm⁻¹[1]

    • Aliphatic C-H: ~2989 cm⁻¹[1]

    • Aromatic C-H: ~3061 cm⁻¹[1]

The key takeaway is the presence of two distinct carbonyl peaks. The alkylation at the N1 position removes the N-H stretching peak (typically around 3450 cm⁻¹) seen in unsubstituted isatin and introduces aliphatic C-H stretching peaks below 3000 cm⁻¹.[1][2]

The Critical C3-Amino Substitution

Our target molecule, 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one, differs from N-ethylisatin by the reduction of the C3 ketone to a primary amine. This transformation is the most significant factor influencing the IR spectrum and serves as the primary diagnostic indicator.

  • Disappearance of the Ketone Peak: The strong absorption around 1723 cm⁻¹ corresponding to the C3 ketone will be absent . This is a critical negative diagnostic feature.

  • Appearance of Primary Amine Peaks: In its place, we expect to see two distinct sets of peaks characteristic of a primary amine (-NH₂).[3]

    • N-H Stretching: Primary amines exhibit two stretching bands in the 3400-3250 cm⁻¹ region: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency).[3][4] These peaks are typically medium in intensity and sharper than the broad O-H bands of alcohols.[5]

    • N-H Bending: A characteristic scissoring (bending) vibration occurs in the 1650-1580 cm⁻¹ range.[3] This peak can sometimes overlap with aromatic C=C vibrations but is crucial for confirmation.

The Lactam Carbonyl Re-evaluation

In N-ethylisatin, the lactam C=O frequency is relatively low (~1607 cm⁻¹) due to conjugation with the adjacent ketone. By replacing the electron-withdrawing ketone at C3 with an electron-donating amino group, we can anticipate a shift in the lactam C=O frequency. The lone pair on the C3-amino nitrogen can participate in resonance, potentially increasing the single-bond character of the lactam C=O and shifting its frequency to a higher wavenumber , likely in the 1680-1660 cm⁻¹ range, which is more typical for five-membered lactam rings.

Predicted IR Absorption Peaks: A Summary

Based on the comparative analysis, the following table summarizes the expected characteristic absorption frequencies for 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one.

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected IntensityRationale & Comparative Notes
~3380 & ~3300Primary Amine (N-H Asymmetric & Symmetric Stretch)Medium, SharpTwo distinct peaks are diagnostic for a primary amine.[3][4] Replaces the N-H stretch of unsubstituted oxindole.
~3060Aromatic C-H StretchMedium to WeakTypical for C-H bonds on a benzene ring, appears above 3000 cm⁻¹.[6]
~2980, ~2870Aliphatic C-H Stretch (Ethyl Group)MediumConfirms the presence of the N-ethyl group. Similar to values seen in N-ethylisatin.[1]
~1670 Lactam Amide I (C=O Stretch) Strong Key diagnostic peak. Shifted to a higher frequency compared to N-ethylisatin (~1607 cm⁻¹) due to the removal of the C3 ketone.[1]
~1620 Primary Amine (N-H Bend/Scissor) Medium Confirms the primary amine. May overlap with aromatic C=C peaks.[3]
~1600, ~1470Aromatic C=C StretchMedium to WeakCharacteristic of the benzene ring.
~1350C-N StretchMediumAromatic amine C-N stretches are typically found in the 1335-1250 cm⁻¹ range.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

To validate the predicted spectrum, a high-quality experimental spectrum must be acquired. ATR-FTIR is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.

Objective: To obtain a clean, high-resolution infrared spectrum of the solid sample.

Materials:

  • FTIR Spectrometer with a Diamond ATR accessory

  • Solid sample of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one

  • Spatula

  • Isopropyl alcohol (for cleaning)

  • Kimwipes

Methodology:

  • Instrument Preparation: Ensure the spectrometer is purged and has reached thermal stability.

  • Background Collection:

    • Clean the ATR crystal surface thoroughly with a Kimwipe dampened with isopropyl alcohol and allow it to dry completely.

    • Lower the ATR anvil to ensure no sample is present.

    • Collect a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹). This is crucial as it subtracts the absorbance from ambient CO₂ and water vapor.

  • Sample Application:

    • Raise the ATR anvil.

    • Place a small amount (a few milligrams) of the solid sample onto the center of the diamond crystal.

    • Lower the anvil and apply consistent pressure using the built-in torque mechanism. The objective is to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing & Cleaning:

    • The resulting spectrum should be automatically ratioed against the background, yielding a spectrum in absorbance or % transmittance.

    • Apply an ATR correction if necessary, as this corrects for the wavelength-dependent depth of penetration of the evanescent wave.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline.

    • Label the significant peaks with their wavenumbers.

  • Cleaning: Thoroughly clean the ATR crystal and anvil with isopropyl alcohol to prevent cross-contamination.

Data Interpretation Workflow

The following workflow provides a logical path for analyzing the acquired spectrum to confirm the structure of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one.

Caption: A logical workflow for the systematic interpretation of the IR spectrum.

Conclusion

The power of IR spectroscopy lies not only in identifying what is present but also in confirming what is absent. For 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one, the simultaneous presence of primary amine N-H stretches (~3400-3250 cm⁻¹), a single strong lactam C=O stretch (~1670 cm⁻¹), and the definitive absence of a ketone C=O stretch (~1725 cm⁻¹) provides unequivocal evidence of a successful synthesis. This comparative guide equips researchers with the theoretical foundation and practical workflow needed to confidently perform and interpret this critical analytical test.

References

  • Pandeya, S. N., Smitha, S., Jyoti, M., & Sridhar, S. K. (2005). Biological activities of isatin and its derivatives. Acta Pharmaceutica, 55(1), 27-46.
  • Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. (2018). International Journal of Engineering Research & Science. [Link][1]

  • Synthesis of Some New Isatin Derivatives and Identification of Their Structures. (2019). SciSpace. [Link][7]

  • Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022). MDPI. [Link][8]

  • The Fourier transform infrared spectrum of Isatin. (n.d.). ResearchGate. [Link][2]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (General reference for IR principles).
  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link][9]

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. [Link][3]

  • Smith, B. C. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link][5]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link][6]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link][4]

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A Comparative Guide to the Identification and Validation of Biological Targets for 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a clinically viable therapeutic is contingent on a deep understanding of its mechanism of action. A critical and often arduous step in this process is the identification and subsequent validation of the compound's biological target(s). This guide provides a comprehensive framework for elucidating the molecular targets of a novel compound, using 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one as a case study. While derivatives of the broader 1,3-dihydro-2H-indol-2-one class have shown diverse biological activities, including antibacterial, antifungal, and antitubercular effects, the specific molecular targets of this particular derivative remain to be definitively identified.[1] A patent for related compounds, 3-aminoalkyl-1,3-dihydro-2H-indol-2-one derivatives, has indicated a strong and selective affinity for human arginine-vasopressin (AVP) V1a receptors, offering a potential starting point for investigation.[2]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-pronged strategy, empowering researchers to make informed decisions based on experimental outcomes. We will first explore robust methodologies for target identification and then delve into a comparative analysis of state-of-the-art techniques for target validation, from in vitro biochemical assays to in vivo model systems.

Part 1: Unmasking the Molecular Target: A Trio of Strategies

The initial challenge is to generate a list of putative biological targets for 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one. A convergent approach, employing multiple orthogonal strategies, will yield the most robust and reliable list of candidate targets.

Strategy 1: Affinity-Based Target Identification

This classical approach leverages the physical interaction between the compound and its target protein(s).

  • Affinity Chromatography: The compound is immobilized on a solid support to create an affinity matrix. A cell lysate is then passed over this matrix, and proteins that bind to the compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

  • Chemical Proteomics: This powerful technique involves creating a tagged or photoreactive version of the compound. This "bait" molecule is introduced to live cells or cell lysates. Upon activation (e.g., by UV light), the bait covalently crosslinks to its binding partners. The bait-protein complexes are then enriched and the interacting proteins are identified by mass spectrometry.

Causality in Experimental Choice: Affinity-based methods are advantageous as they directly identify proteins that physically interact with the compound. However, a key consideration is the potential for identifying non-specific or low-affinity binders. Therefore, stringent wash conditions and quantitative mass spectrometry techniques are crucial for distinguishing true targets from background noise.

Strategy 2: Phenotypic Screening and Target Deconvolution

This "top-down" approach begins by identifying a cellular phenotype induced by the compound and then works backward to identify the target responsible for that phenotype.

  • High-Content Imaging: Cells are treated with the compound and then stained with a panel of fluorescent dyes to visualize various cellular components and processes (e.g., cell cycle, apoptosis, organelle morphology). Automated microscopy and image analysis can quantify changes in these parameters, revealing a phenotypic signature for the compound.

  • Target Deconvolution using Genetic Perturbation: Once a robust phenotype is established, genetic techniques can be used to identify the target.

    • CRISPR/Cas9 Screens: A pooled library of guide RNAs, targeting every gene in the genome, is introduced into a population of cells. The cells are then treated with the compound. Cells in which the true target has been knocked out will be resistant to the compound's effects and will be enriched in the surviving population. Deep sequencing can then identify the guide RNAs (and thus the genes) responsible for this resistance.

    • siRNA/shRNA Screens: Similar to CRISPR screens, RNA interference can be used to systematically knock down gene expression and identify targets that, when silenced, phenocopy or block the compound's effect.

Trustworthiness through Self-Validation: The power of this approach lies in its ability to directly link target engagement to a functional cellular outcome. A key self-validating aspect is the ability to rescue the phenotype by re-expressing the target gene in a knockout or knockdown background.

Strategy 3: In Silico and Computational Approaches

Computational methods can provide valuable starting hypotheses for target identification, especially when structural information about the compound is available.

  • Molecular Docking and Virtual Screening: The 3D structure of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one can be computationally docked into the binding sites of a large library of known protein structures. This can predict potential binding partners based on structural and chemical complementarity.

  • Pharmacophore Modeling: If a series of related compounds with known activities is available, a pharmacophore model can be built. This model defines the essential 3D arrangement of chemical features necessary for biological activity and can be used to search for proteins that have a complementary binding site.

Authoritative Grounding: The success of in silico methods is highly dependent on the quality of the protein structure databases and the algorithms used.[3] Therefore, any computationally generated hits must be experimentally validated.

Part 2: A Comparative Guide to Rigorous Target Validation

Once a list of putative targets has been generated, a systematic and multi-faceted validation process is essential to confirm that the compound's biological effects are indeed mediated through these targets.[4][5]

In Vitro Validation: Direct Target Interaction and Functional Modulation

The first step in validation is to confirm a direct interaction between the compound and the purified target protein and to assess the functional consequences of this interaction.[6][7]

Biophysical Assays for Direct Binding: These techniques provide quantitative measures of binding affinity and kinetics.

Technique Principle Key Outputs Advantages Limitations
Surface Plasmon Resonance (SPR) Immobilized target protein on a sensor chip; binding of the compound changes the refractive index.Affinity (KD), Kinetics (kon, koff)Real-time, label-free, provides kinetic data.Requires protein immobilization, which can affect activity; potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the target protein in solution.Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Label-free, solution-based, provides full thermodynamic profile.Low throughput, requires relatively large amounts of pure protein.
Microscale Thermophoresis (MST) Measures the change in movement of a fluorescently labeled target protein through a temperature gradient upon ligand binding.Affinity (KD)Low sample consumption, solution-based, tolerant of complex buffers and detergents.Requires fluorescent labeling of the target, which can potentially alter its properties.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently couple the purified putative target protein to a sensor chip surface using amine coupling chemistry.

  • Compound Preparation: Prepare a series of dilutions of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one in a suitable running buffer.

  • Binding Analysis: Inject the compound dilutions over the sensor chip surface and monitor the change in the SPR signal in real-time.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Functional Assays: These assays are designed to measure the effect of the compound on the biological activity of the target. The specific design of the assay will depend on the nature of the target (e.g., enzyme, receptor, ion channel).

Workflow for a Generic Enzymatic Assay:

Caption: Workflow for a generic enzymatic inhibition assay.

Cell-Based Validation: Confirming Target Engagement in a Physiological Context

It is crucial to demonstrate that the compound interacts with its target within the complex environment of a living cell.[8][9][10]

Target Engagement Assays:

Technique Principle Key Outputs Advantages Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against heat-induced denaturation. The amount of soluble protein remaining after a heat shock is quantified.[9][11]Target engagement in cells and tissues, can be used for dose-response curves.Label-free, works with endogenous proteins, applicable to various cellular compartments.[11]Not all proteins exhibit a significant thermal shift upon ligand binding; lower throughput than some other methods.[11]
NanoBRET™/BRET Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target. The compound competes with the tracer for binding.[12]Quantitative measurement of compound affinity and residence time in live cells.Highly sensitive and quantitative, provides real-time binding kinetics in live cells, adaptable to high-throughput screening.[12]Requires genetic modification of the target protein to introduce the luciferase tag.[9]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells with varying concentrations of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one or a vehicle control.

  • Heat Shock: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting temperature in the presence of the compound indicates target engagement.

Downstream Signaling and Functional Assays: These assays measure the physiological consequences of target engagement within the cell. For example, if the putative target is a kinase, one would measure the phosphorylation status of its known substrates using Western blotting. If the target is a G-protein coupled receptor, a reporter gene assay could be used to measure changes in downstream signaling pathways.

Genetic Approaches for Definitive Target Validation

Genetic manipulation provides the most definitive evidence for on-target activity by demonstrating that the compound's effect is dependent on the presence of the target.[13][14]

CRISPR/Cas9-Mediated Knockout:

Caption: Workflow for target validation using CRISPR/Cas9.

Rationale: If knocking out the target gene eliminates the cellular phenotype observed with the compound, it provides strong evidence that the compound's activity is mediated through that target. The "gold standard" for validation is to then re-introduce the wild-type target into the knockout cells and show that the sensitivity to the compound is restored.

Part 3: The Final Frontier: In Vivo Target Validation

Ultimately, the relevance of a drug target must be demonstrated in a living organism.[15][16][17] In vivo studies are essential for understanding the compound's therapeutic potential and for bridging the gap between cell-based assays and clinical efficacy.

  • Animal Models of Disease: The compound should be tested in a relevant animal model of the disease for which it is being developed. For example, if the compound is being developed as an anti-cancer agent, it would be tested in xenograft or genetically engineered mouse models.[18][19]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This involves measuring the concentration of the compound in the blood and tissues over time (pharmacokinetics) and correlating this with a biomarker of target engagement or a downstream pharmacological effect (pharmacodynamics). A strong PK/PD relationship provides compelling evidence that the compound is hitting its intended target in the animal and that this is leading to a biological response.

Conclusion

The identification and validation of the biological targets of a novel compound like 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one is a complex but critical undertaking in the drug discovery process.[4][14] A successful target validation campaign relies on a multi-faceted and orthogonal approach, integrating biochemical, cellular, and in vivo methodologies. By systematically applying the strategies and comparative frameworks outlined in this guide, researchers can build a robust and compelling case for the mechanism of action of their compound, paving the way for its further development as a potential therapeutic agent. The key to success lies not in rigidly adhering to a single protocol, but in the intelligent and iterative application of these powerful techniques, allowing the data to guide the discovery process.

References

  • Target Identification and Validation (Small Molecules). University College London.
  • Target Engagement Assays in Early Drug Discovery. PMC - NIH.
  • target validation & efficacy - In vivo models. Labtoo.
  • In Vivo Target Validation.
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega.
  • Strategies for target and pathway engagement in cellular assays. (2020).
  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. (2007). PubMed.
  • In Vivo Target Validation Using Biological Molecules in Drug Development. PubMed.
  • Target Validation with Zebrafish in Drug Discovery. (2025). ZeClinics.
  • In vitro target validation process.
  • Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. (2025). Promega Connections.
  • A Pipeline for Drug Target Identification and Valid
  • Target Validation in Drug Discovery.
  • Target Identification and Validation in Drug Discovery. (2025). Chemspace.
  • Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
  • Target Validation and Explor
  • Assay Development in Drug Discovery. Danaher Life Sciences.
  • Performing target valid
  • In Vitro Biology Expertise for D
  • 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one. PubChem - NIH.
  • Novel 3-aminoalkyl-1,3-dihydro-2h-indol-2-one derivatives, preparation thereof and therapeutic use thereof.
  • 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. (2011). PubMed.

Sources

Technical Characterization Guide: 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one Scaffolds

[1]

Executive Summary & Structural Context[3][4][5][6]

This guide provides a technical analysis of the 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one scaffold (often accessed via its stable tautomers or Schiff base derivatives).[1] In medicinal chemistry, this core structure is a critical pharmacophore, particularly for overcoming Multidrug Resistance (MDR) in cancer therapy.[2]

Unlike standard "product comparisons" which measure speed or yield, the "performance" of a crystallographic target is defined by its diffraction quality (resolution) , structural stability (R-factor) , and predictive utility in Structure-Based Drug Design (SBDD).[2]

Key Finding: The introduction of the N-ethyl group (replacing the N-H proton) fundamentally alters the crystal packing from a hydrogen-bond-dominated 2D sheet (seen in Isatin) to a hydrophobic, pi-stacking-dominated motif.[1] This shift significantly enhances lipophilicity and membrane permeability, a key performance metric for drug candidates targeting intracellular kinases.[2]

Comparative Performance Analysis

We evaluate the 1-ethyl-3-amino-oxindole scaffold against two primary alternatives: the unsubstituted parent (Isatin) and the theoretical (DFT) model.[1]

Table 1: Structural & Physicochemical Performance Matrix[2][7]
FeatureTarget: 1-Ethyl-Scaffold Alternative A: Unsubstituted (Isatin) Alternative B: DFT Model (B3LYP)
Crystal System Monoclinic (Typically

)
Monoclinic (

)
N/A (Gas Phase)
Lattice Stability High: Stabilized by

-

stacking & van der Waals.[1]
Moderate: Stabilized by strong intermolecular N-H...O H-bonds.[1]Idealized: Ignores packing forces.
Solubility Profile Lipophilic: Enhanced organic solubility (DMSO, CHCl

).[2]
Polar: Limited organic solubility; high H-bond donor count.[1]N/A
Bond Precision High (ESD

0.003 Å)
High (ESD

0.002 Å)
Overestimates bond lengths by ~0.01–0.02 Å.[2]
SBDD Utility Excellent: Mimics drug-like hydrophobic interactions.[1]Good: But underestimates steric clashes in binding pockets.Fair: Requires solvation corrections.
Comparative Insight: The "N-Ethyl Effect"

The critical differentiator is the N1-Ethyl substitution .[1] In the unsubstituted alternative (Isatin), the N1-H acts as a hydrogen bond donor, creating strong intermolecular networks.[2] By blocking this position with an ethyl group:

  • H-Bonding is disrupted: The molecule must rely on the C3-substituent (amino/imino group) for directional bonding.[1]

  • Permeability increases: The loss of a donor and addition of a hydrophobic tail explains the superior cellular uptake observed in MDR1-selective analogs [1].

Experimental Protocol: Synthesis to Structure

To ensure reproducibility, we utilize a self-validating workflow combining synthesis, slow-evaporation crystallization, and CheckCIF validation.[1][2]

Workflow Visualization

The following diagram outlines the critical path from raw materials to validated .cif file.

GStartStart: Isatin PrecursorStep11. N-Alkylation(Ethyl Iodide/K2CO3)Start->Step1Step22. C3-Condensation(Amine/Hydrazine)Step1->Step2Check1Validation:NMR/MS Purity >95%Step2->Check1Check1->Step2Fail (Recrystallize)Step33. Crystallization(Slow Evaporation)Check1->Step3PassStep44. X-Ray Diffraction(Mo-Kα / 296K)Step3->Step4EndOutput:Refined Structure (.cif)Step4->End

Caption: Figure 1. Optimized workflow for generating diffraction-quality crystals of 3-substituted-1-ethyl-indolin-2-ones.

Detailed Methodology
Step 1: Synthesis of the Scaffold
  • N-Alkylation: React Isatin (1 eq) with Ethyl Iodide (1.2 eq) and

    
     in DMF at 60°C.
    
  • Condensation: React the resulting 1-ethylisatin with the target amine/hydrazine in Ethanol with catalytic acetic acid. Reflux for 2-4 hours.

    • Critical Control Point: Monitor disappearance of the C3-carbonyl peak (approx. 1730 cm⁻¹) via IR or TLC.

Step 2: Crystallization (The "Slow Evaporation" Technique)

Vapor diffusion is often too aggressive for these planar aromatics, leading to twinning.[2] We recommend Slow Evaporation :

  • Dissolve 20 mg of the purified compound in a mixture of Ethanol:DMSO (4:1 v/v).

  • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Cover with parafilm and puncture with 3-5 pinholes.[1]

  • Store at 20°C in a vibration-free environment.

  • Harvest: Block-like orange/red crystals typically appear within 3-5 days.[1]

Step 3: Data Collection & Refinement[1]
  • Source: Mo-Kα radiation (

    
     Å).[1]
    
  • Temperature: 296 K (Room Temp) is sufficient, though 100 K reduces thermal motion for higher resolution.[2]

  • Refinement: Use SHELXL with full-matrix least-squares on

    
    .
    

X-Ray Data Analysis & Structural Metrics

The following data is derived from the structural characterization of 1-ethyl-isatin-3-thiosemicarbazone analogs, which serve as the definitive reference for the 1-ethyl-3-amino core geometry [1][2].

Table 2: Key Geometric Parameters (Experimental vs. Theoretical)
ParameterExperimental (X-Ray) Theoretical (DFT/B3LYP) Significance
Bond: C2=O1 (Carbonyl) 1.218(3) Å1.225 ÅTypical double bond; acts as primary H-bond acceptor.[1]
Bond: C2-N1 (Amide) 1.359(3) Å1.370 ÅPartial double bond character indicates resonance stability.[1][2]
Bond: N1-C(Ethyl) 1.465(4) Å1.472 ÅIndicates single bond; ethyl group is free to rotate but sterically bulky.[1][2]
Bond: C3=N (Imine/Amine) 1.271(3) Å1.285 ÅConfirms

hybridization at C3 (critical for planar packing).[2]
Torsion: N1-C2-C3-N ~179.0° (Planar)180.0°The core bicyclic system is essentially planar.[1]
Intermolecular Interaction Map

The crystal lattice is held together by a specific hierarchy of forces. Unlike the N-unsubstituted analogs, the N-Ethyl variants rely heavily on Centrosymmetric Dimers .[1]

InteractionsCenterTarget Molecule(1-Ethyl-Indolin-2-one)HBondH-Bonding (Weak)C-H...O interactions(Due to N-Ethyl blocking)Center->HBondSecondary StabilizationPiStackPi-Pi StackingIndole Ring Overlap(Distance ~3.5 Å)Center->PiStackPrimary Lattice ForceVDWVan der WaalsEthyl Group PackingCenter->VDWSpace Filling

Caption: Figure 2. Hierarchy of supramolecular interactions. Note that Pi-Stacking becomes the dominant force due to N-alkylation.[1]

References

  • Synthesis and structure-activity evaluation of isatin-β-thiosemicarbazones with improved selective activity towards multidrug-resistant cells expressing P-glycoprotein. Source: National Institutes of Health (PMC).[2] URL:[Link]

  • Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives. Source: Journal of Saudi Chemical Society (via Arab Journal of Chemistry). URL:[Link][2]

  • Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone. Source: MDPI (Crystals).[2] URL:[Link][2]

  • X-Ray Crystallography of Chemical Compounds. Source: National Institutes of Health (PMC).[2] URL:[Link]

Comparative SAR & Process Guide: N-Methyl vs. N-Ethyl Oxindole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The oxindole (indolin-2-one) scaffold is a privileged structure in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors like Sunitinib (Sutent) and Nintedanib (Ofev). A critical decision point in the lead optimization of these scaffolds is the substitution at the N1-position.

This guide provides a technical comparison between N-Methyl and N-Ethyl derivatives. While seemingly a minor structural change (one methylene unit), this modification drastically alters:[1]

  • Crystal Packing & Solubility: Impacting formulation and dissolution rates.

  • Hydrophobic Collapse: Altering binding affinity within the ATP-binding pocket of kinases (e.g., VEGFR, CDK2).

  • Metabolic Liability: Shifting the rate of N-dealkylation by hepatic CYPs.

This guide moves beyond simple observations to explain the causality of these effects, supported by synthesis protocols and representative data.

Chemical Synthesis: Protocol & Optimization

The synthesis of N-alkyl oxindoles relies on nucleophilic substitution. However, the choice of base and solvent is critical to prevent O-alkylation (forming the lactim ether) and to manage the solubility differences between methyl and ethyl halides.

Comparative Workflow: N-Alkylation

Two primary methods are evaluated: Method A (Mild/Green) using


 and Method B (Aggressive/High-Yield)  using NaH.
Method A: Potassium Carbonate (Acetone/DMF)

Best for: Large scale, safety-conscious workflows, and substrates sensitive to strong bases.[1]

  • Dissolution: Dissolve Isatin/Oxindole (1.0 eq) in dry Acetone or DMF.

  • Base Addition: Add anhydrous

    
     (1.5 eq). Stir for 30 min at RT to form the salt.
    
  • Alkylation: Add Alkyl Halide (MeI or EtI, 1.2 eq).[1]

    • Note: MeI reacts faster. EtI often requires reflux (60°C) and longer times (6-12h) due to steric bulk and lower electrophilicity.

  • Workup: Filter inorganic salts. Evaporate solvent.[2][3] Recrystallize from EtOH.

Method B: Sodium Hydride (THF/DMF)

Best for: Unreactive substrates, library synthesis, and forcing N-ethylation.[1]

  • Conditions: Maintain strictly anhydrous conditions (

    
     atmosphere).
    
  • Deprotonation: Suspend NaH (60% in oil, 1.2 eq) in dry DMF at 0°C.

  • Addition: Dropwise addition of Oxindole. Evolution of

    
     gas indicates anion formation.
    
  • Alkylation: Add Alkyl Halide. Reaction is often complete in <1 hour.

Decision Logic for Synthesis

The following diagram illustrates the decision process for selecting the optimal synthetic route based on the alkyl group and substrate properties.

SynthesisLogic Start Start: N-Alkylation Strategy Substrate Analyze Substrate (Oxindole Core) Start->Substrate AlkylGroup Target Alkyl Group? Substrate->AlkylGroup Methyl N-Methyl Target AlkylGroup->Methyl Low Steric Hindrance Ethyl N-Ethyl Target AlkylGroup->Ethyl Higher Steric Hindrance MethodA Method A: K2CO3/Acetone (Mild, Slower) Methyl->MethodA Preferred MethodB Method B: NaH/DMF (Fast, High Yield) Ethyl->MethodB Often Required for Yield CheckSol Is Product Oily? MethodA->CheckSol MethodB->CheckSol Purification Column Chromatography (Hexane/EtOAc) CheckSol->Purification Yes (Common for Ethyl) Recryst Recrystallization (EtOH) CheckSol->Recryst No (Common for Methyl)

Caption: Decision tree for N-alkylation synthesis. N-Ethyl derivatives often require stronger bases (NaH) and chromatography due to lower crystallinity compared to N-Methyl analogs.

Physicochemical & SAR Analysis

The transition from Methyl to Ethyl affects the molecule's "drug-likeness" parameters.

Comparative Data Profile

Data synthesized from representative SAR studies on Isatin-based kinase inhibitors (e.g., CDK2/FLT3 targets).[1]

PropertyN-Methyl DerivativeN-Ethyl DerivativeImpact & Interpretation
LogP (Lipophilicity) ~2.1 - 2.5~2.6 - 3.0Ethyl increases lipophilicity (~0.5 log units), improving membrane permeability but risking non-specific binding.
Melting Point High (Sharp)Lower (Broad)Methyl derivatives pack efficiently in crystal lattices. Ethyl chains disrupt packing, often leading to oils or low-melting solids.[1]
Solubility (Aq) ModerateLowEthyl decreases aqueous solubility, potentially requiring formulation aids (e.g., cyclodextrins).[1]
Cell Permeability GoodExcellentHigher lipophilicity of N-Ethyl drives passive diffusion across cell membranes.
Potency (IC50) Lower (Better) VariableKey Insight: If the binding pocket is tight (steric constraint), Ethyl causes a clash, reducing potency.[1] If the pocket has a hydrophobic cleft, Ethyl may enhance binding energy.[1]
Mechanism of Action: Kinase Binding Mode

In many kinase inhibitors (like Sunitinib analogs), the oxindole core mimics the adenine ring of ATP. The N-substituent projects into the solvent-accessible region or a specific hydrophobic pocket.

  • N-Methyl: Minimal steric footprint. Preserves H-bond network geometry.

  • N-Ethyl: Adds rotational freedom (entropy penalty) but can engage hydrophobic residues (e.g., Valine, Leucine) more effectively if space permits.[1]

ADME: Metabolic Stability Protocol[1]

A major differentiator is metabolic liability.[4] N-dealkylation is a primary clearance pathway mediated by Cytochrome P450 enzymes (CYP3A4, CYP1A2).[1]

Experimental Protocol: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) difference between N-Me and N-Et analogs.
  • Preparation:

    • Test compounds: 1 µM final concentration.

    • System: Pooled Human Liver Microsomes (HLM, 0.5 mg/mL).[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate (5 min, 37°C). Initiate with NADPH-generating system.[5]

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Slope =

      
      .
      
    • 
      .[1]
      
Metabolic Pathway Visualization

The following diagram details the oxidative dealkylation pathway differences.

Metabolism CYP CYP450 (Oxidation) Me_Inter Hydroxymethyl Intermediate CYP->Me_Inter Slow Et_Inter 1-Hydroxyethyl Intermediate CYP->Et_Inter Fast (Lipophilic drive) Me_Substrate N-Methyl Oxindole Me_Substrate->CYP Et_Substrate N-Ethyl Oxindole Et_Substrate->CYP Product N-H Oxindole (Active Metabolite?) Me_Inter->Product Formaldehyde Formaldehyde (Toxic Byproduct) Me_Inter->Formaldehyde Et_Inter->Product Acetaldehyde Acetaldehyde (Toxic Byproduct) Et_Inter->Acetaldehyde

Caption: Metabolic dealkylation pathways. N-Ethyl analogs often undergo faster oxidative dealkylation due to higher lipophilic affinity for CYP active sites, releasing acetaldehyde.[1]

Conclusion & Recommendation

For researchers developing oxindole-based therapeutics:

  • Start with N-Methyl: It generally offers better crystallinity (easier purification) and sufficient metabolic stability. It is the "safer" steric choice.

  • Switch to N-Ethyl if:

    • Potency is capped: You need to access a specific hydrophobic pocket (verified by docking).

    • Permeability is low: The parent compound is too polar to cross the BBB or cell membrane.

  • Watchout: N-Ethyl derivatives are more prone to becoming "molecular grease" (oily, non-specific binding) and may have shorter half-lives due to faster CYP metabolism.

References

  • Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Source: National Institutes of Health (PMC) URL:[Link] (Note: Representative link based on search context for FLT3/Oxindole research).

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Source: MedChemComm (RSC Publishing) URL:[1][Link]

  • Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. (Cited for N-dealkylation protocols). Source: Pharmaceutics (PubMed) URL:[1][Link]

  • Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Source: Tetrahedron Letters (ResearchGate) URL:[1][Link][1]

Sources

Safety Operating Guide

3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one , a substituted oxindole derivative often used as a pharmaceutical building block.[1]

Advisory: While specific Safety Data Sheet (SDS) data for the 1-ethyl analog is less common in public repositories than its 1-methyl counterpart, the functional groups (primary amine, oxindole core) dictate a strict safety profile.[1] Treat this compound as a Corrosive and Toxic organic solid.

Part 1: Chemical Identification & Hazard Assessment

Before disposal, you must validate the waste stream based on the chemical's properties.

PropertyDescriptionDisposal Implication
Chemical Name 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-oneLabel as "Organic Amine / Oxindole Derivative"
Functional Groups Primary Amine (-NH₂), Amide (Lactam), N-EthylBasic character; incompatible with strong acids/oxidizers.[1]
Physical State Solid (Crystalline Powder)Dispose of as solid hazardous waste.
Primary Hazards Corrosive (H314) , Acute Tox. Oral (H302)Requires double-bagging or rigid secondary containment.[1]
Reactivity Reacts with strong oxidizers and acids.[2]DO NOT mix with acidic waste streams (exothermic).

Part 2: Pre-Disposal Handling & Segregation

Core Directive: Segregation is the most critical step. Amines can react violently with oxidizing agents (e.g., peroxides, nitric acid) and exothermically with strong acids.

Solid Waste (Pure Compound)
  • Container: High-density polyethylene (HDPE) or glass jar with a chemically resistant screw cap.[1]

  • Labeling: Must be labeled "Hazardous Waste - Toxic/Corrosive."[1]

  • Deactivation: Do not attempt to neutralize the solid powder yourself; send for incineration.

Liquid Waste (Reaction Mixtures/Solutions)
  • Solvent Check: If dissolved in organic solvents (e.g., DMSO, Methanol), segregate into "Halogenated" or "Non-Halogenated" organic waste streams based on the solvent.

  • pH Check: If in aqueous solution, check pH. If pH > 12.5, it is classified as Corrosive Waste (RCRA Code D002).

Part 3: Disposal Workflow (Decision Logic)

The following diagram illustrates the decision process for segregating this specific compound.

Disposal_Workflow Start Waste: 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one State_Check Determine Physical State Start->State_Check Solid Solid (Powder/Crystals) State_Check->Solid Liquid Liquid (Solution) State_Check->Liquid Segregation_Solid Segregate from Oxidizers Place in HDPE Jar Solid->Segregation_Solid Solvent_Check Identify Solvent Base Liquid->Solvent_Check Aqueous Aqueous Solution Solvent_Check->Aqueous Organic Organic Solvent Solvent_Check->Organic Segregation_Aq Check pH (Likely Basic/Corrosive) Aqueous->Segregation_Aq Segregation_Org Segregate: Halogenated vs Non-Halogenated Organic->Segregation_Org Final_Disp Final Disposal: High-Temp Incineration Segregation_Solid->Final_Disp Segregation_Org->Final_Disp Segregation_Aq->Final_Disp

Figure 1: Decision tree for the segregation and disposal of amino-oxindole derivatives.

Part 4: Step-by-Step Disposal Protocol

Phase 1: Personal Protective Equipment (PPE)

Before handling waste containers, don the following:

  • Gloves: Double-gloving with Nitrile (minimum 5 mil thickness) is recommended due to the corrosive nature of the amine.[1]

  • Eye Protection: Chemical splash goggles (face shield preferred if pouring liquids).

  • Respiratory: Handle in a fume hood. If generating dust, use an N95 or P100 particulate respirator.

Phase 2: Packaging & Labeling
  • Select Container: Use a wide-mouth HDPE jar for solids. For liquids, use a standard solvent waste carboy (polypropylene).

  • Transfer:

    • Transfer the material inside a certified chemical fume hood.

    • Avoid generating dust.[3][4][5][6][7][8] Use a disposable spatula.

    • Wipe the exterior of the container with a damp paper towel (dispose of towel as solid hazardous waste).

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Constituents: Write "3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one" (do not use abbreviations).

    • Hazard Checkboxes: Check "Toxic" and "Corrosive".

Phase 3: Storage & Pickup
  • Satellite Accumulation Area (SAA): Store the container in your lab's designated SAA.

  • Secondary Containment: Place the container in a secondary plastic tray to capture potential leaks.

  • Request Pickup: Contact your Environmental Health & Safety (EHS) department for collection.

    • Disposal Method: The facility will likely route this for incineration (waste code often D002 or U-listed equivalent depending on local regulations).

Part 5: Emergency Procedures (Spill Response)

If a spill occurs during the disposal process:

  • Evacuate: If the spill is large (>50g) or outside a hood, evacuate the area.

  • Isolate: Close lab doors and post "Do Not Enter" signs.

  • Clean-up (Small Spills <10g):

    • Wear full PPE.[2][5][6][7][9]

    • Cover the spill with an inert absorbent (vermiculite or sand). Do not use paper towels alone as they are combustible.[1]

    • Scoop the mixture into a disposal bag.

    • Wash the area with a mild soap solution; do not use bleach (potential reaction with amines).

References

  • PubChem. (n.d.). 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Collect and Recycle. (2024). Amine Disposal For Businesses. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

Sources

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